Product packaging for Br-PEG7-Br(Cat. No.:)

Br-PEG7-Br

Cat. No.: B2856894
M. Wt: 496.2 g/mol
InChI Key: WZVUWDFPUXHBBR-UHFFFAOYSA-N
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Description

Br-PEG7-Br is a useful research compound. Its molecular formula is C16H32Br2O7 and its molecular weight is 496.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32Br2O7 B2856894 Br-PEG7-Br

Properties

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Br2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVUWDFPUXHBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)OCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Br2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG7-Br: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane (Br-PEG7-Br), a discrete-length polyethylene glycol (PEG) linker. Valued for its defined structure and homobifunctional nature, this molecule serves as a critical building block in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, representative synthetic protocols, and its mechanistic role in targeted protein degradation.

Core Structure and Physicochemical Properties

This compound is a homobifunctional molecule featuring a central chain of seven repeating ethylene glycol units, capped at both ends by a bromine atom. The bromine atoms act as reactive handles for nucleophilic substitution, allowing for the covalent attachment of two separate molecular entities. The PEG7 chain imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate molecule.

Data Summary

The key quantitative data and physical properties of this compound are summarized in the table below for clear reference.

PropertyValue
IUPAC Name 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane
Molecular Formula C₁₆H₃₂Br₂O₇
Molecular Weight 496.23 g/mol
CAS Number 177987-04-1
Canonical SMILES BrCCOCCOCCOCCOCCOCCOCCOCCBr
Appearance Solid powder or pale yellow/colorless oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C, dry and dark
Structural Representation

The logical assembly of the this compound molecule can be visualized as a central hydrophilic PEG spacer flanked by two reactive bromide groups.

Br1 Bromine (Br) PEG7 Heptaethylene Glycol (PEG7) Spacer - (OCH₂CH₂)₇ - Br1->PEG7 Alkyl bond Br2 Bromine (Br) PEG7->Br2 Alkyl bond

Figure 1: Logical structure of this compound.

Application in PROTAC Synthesis: Mechanism of Action

This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by coopting the cell's own ubiquitin-proteasome system (UPS). A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1]

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade PROTAC PROTAC (Warhead-Linker-Anchor) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Recycled PROTAC (Recycled) PROTAC->Recycled catalytic cycle Proteasome 26S Proteasome POI->Proteasome Poly-Ub tag targets protein for degradation E2_Ub E2~Ub E3->E2_Ub transfers Ub to POI Ub Ubiquitin (Ub) E2 E2 Enzyme Degraded Degraded Peptides Proteasome->Degraded results in

Figure 2: PROTAC mechanism of action.

Experimental Protocols

The following sections provide representative protocols for the synthesis and characterization of a PROTAC using this compound. These protocols are generalized and may require optimization based on the specific properties of the ligands being used.

Representative Synthesis of a PROTAC via Sequential Alkylation

This protocol outlines the synthesis of a PROTAC where this compound is sequentially coupled to two different nucleophiles (e.g., a phenol-containing POI ligand and an amine-containing E3 ligand).

Step 1: Mono-alkylation of POI Ligand with this compound This step involves a nucleophilic substitution reaction where one end of the this compound linker attaches to the POI ligand.

  • Reagent Preparation : Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol, 1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert nitrogen or argon atmosphere.

  • Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophile.

  • Linker Addition : Add a solution of this compound (1.5-2.0 eq.) in anhydrous DMF to the reaction mixture. Using an excess of the dibromo-linker favors mono-substitution.

  • Reaction Incubation : Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitoring : Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (POI-PEG7-Br) by flash column chromatography on silica gel.

Step 2: Coupling of POI-PEG7-Br with E3 Ligase Ligand The second bromide on the linker is substituted by a nucleophile on the E3 ligase ligand.

  • Reaction Setup : Dissolve the purified POI-PEG7-Br intermediate (1.0 eq.) and the E3 ligase ligand containing a nucleophilic group (e.g., a primary or secondary amine, 1.2 eq.) in anhydrous DMF.

  • Base Addition : Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq.).

  • Reaction Incubation : Stir the reaction at an elevated temperature (e.g., 80 °C) overnight under an inert atmosphere.

  • Monitoring : Monitor the reaction to completion by LC-MS.

  • Final Purification : Upon completion, perform an aqueous workup as described in Step 1. Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Start Start Reagents Dissolve POI-Ligand (NuH) & Base in DMF Start->Reagents AddLinker Add excess this compound Reagents->AddLinker React1 Heat & Stir (12-16h) AddLinker->React1 Monitor1 Monitor by TLC/LC-MS React1->Monitor1 Monitor1->React1 Incomplete Workup1 Aqueous Workup & Concentration Monitor1->Workup1 Complete Purify1 Flash Column Chromatography Workup1->Purify1 Intermediate Isolate POI-PEG7-Br Purify1->Intermediate Reagents2 Dissolve POI-PEG7-Br, E3-Ligand (NuH) & Base in DMF Intermediate->Reagents2 React2 Heat & Stir (12-16h) Reagents2->React2 Monitor2 Monitor by LC-MS React2->Monitor2 Monitor2->React2 Incomplete Workup2 Aqueous Workup & Concentration Monitor2->Workup2 Complete Purify2 Preparative HPLC Workup2->Purify2 Final Final PROTAC Purify2->Final

References

An In-depth Technical Guide to CAS Number 177987-04-1: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 177987-04-1, chemically known as 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane and commonly referred to as Br-PEG7-Br, is a bifunctional chemical linker integral to the rapidly advancing field of targeted protein degradation. Specifically, it serves as a polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. The this compound linker plays a crucial structural role, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this seven-unit PEG chain are critical in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. This technical guide provides a comprehensive overview of the properties, synthesis, and application of CAS 177987-04-1.

Physicochemical Properties

The fundamental physicochemical properties of CAS 177987-04-1 are summarized in the table below. These properties are essential for its application in chemical synthesis and for understanding its contribution to the overall characteristics of the resulting PROTAC molecule.

PropertyValueReference
CAS Number 177987-04-1[1][2]
Synonyms This compound, 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane[1][2]
Molecular Formula C₁₆H₃₂Br₂O₇[1]
Molecular Weight 496.23 g/mol
Appearance Solid Powder or Liquid
Solubility Soluble in DMSO
Storage Store at -20°C

Synthesis and Characterization

The synthesis of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane (this compound) is achieved through a two-step process starting from octaethylene glycol. The methodology involves the tosylation of the terminal hydroxyl groups followed by a nucleophilic substitution with bromide ions.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate)

To a solution of octaethylene glycol in a suitable solvent, p-toluenesulfonyl chloride is added in the presence of a base (e.g., pyridine or triethylamine) to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The resulting tosylated product is then purified using standard chromatographic techniques.

Step 2: Synthesis of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane

The purified tosylated intermediate is dissolved in acetone, and an excess of lithium bromide (LiBr) is added. The solution is heated under reflux for approximately 18 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified to yield 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane.

Characterization Data

The structural integrity of the synthesized this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Analysis Observed Chemical Shifts (δ, ppm) Reference
¹H NMR (500 MHz, CDCl₃) 3.83 (t, J = 6.3 Hz, 4H), 3.69 – 3.65 (m, 24H), 3.49 (t, J = 6.3 Hz, 4H)
¹³C NMR (125 MHz, CDCl₃) 71.21 (CH₂), 70.65 (CH₂), 70.58 (CH₂), 70.53 (CH₂), 30.32 (CH₂)

Application in PROTAC Synthesis

The this compound linker serves as a versatile building block for the modular synthesis of PROTACs. The two terminal bromine atoms act as reactive handles for conjugation with a target protein-binding ligand and an E3 ligase-binding ligand, typically through nucleophilic substitution reactions.

General Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound generally follows a sequential conjugation strategy. First, one of the bromo- groups of the linker is reacted with a suitable nucleophilic functional group (e.g., a phenol or an amine) on either the target protein ligand or the E3 ligase ligand. This reaction is typically carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine (DIPEA), in an appropriate solvent like dimethylformamide (DMF). After purification of this mono-conjugated intermediate, the second ligand is attached to the other end of the linker under similar reaction conditions. The final PROTAC is then purified using chromatographic methods such as HPLC.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product L1 Target Protein Ligand (with Nucleophile) Step1 Step 1: Mono-conjugation L1->Step1 L2 E3 Ligase Ligand (with Nucleophile) Step2 Step 2: Second Conjugation L2->Step2 Linker This compound (CAS 177987-04-1) Linker->Step1 Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification PROTAC PROTAC Molecule Purification->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule using the this compound linker.

Role in Targeted Protein Degradation and Signaling Pathways

The ultimate function of this compound is to facilitate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. By degrading the target protein, the PROTAC effectively shuts down the signaling pathways in which the protein is involved.

The choice of the target protein ligand determines which protein will be degraded and, consequently, which signaling pathway will be modulated. For instance, if the PROTAC is designed to target a specific kinase involved in a cancer-related signaling pathway, the degradation of this kinase will lead to the downregulation of that pathway, potentially inhibiting cancer cell proliferation.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System cluster_Pathway Cellular Signaling PROTAC PROTAC (with this compound linker) Ternary Ternary Complex PROTAC->Ternary binds Target Target Protein Target->Ternary binds Pathway Signaling Pathway Target->Pathway activates E3 E3 Ligase E3->Ternary binds Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target facilitates ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome is recognized by Ub_Target->Pathway no longer activates Degradation Degradation Products Proteasome->Degradation degrades to Downregulation Pathway Downregulation Pathway->Downregulation

Caption: Mechanism of action of a PROTAC utilizing a this compound linker to induce protein degradation and subsequent signaling pathway downregulation.

Conclusion

CAS number 177987-04-1, or this compound, is a key molecular tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, with a flexible heptaethylene glycol chain and reactive bromide termini, allows for the systematic construction of PROTACs with optimized properties for inducing the degradation of specific proteins of interest. The detailed synthesis and characterization data provided herein serve as a valuable resource for researchers in the field of chemical biology and drug discovery, enabling the rational design and synthesis of novel therapeutics that function through the innovative mechanism of targeted protein degradation. Further research into PROTACs incorporating this linker will continue to elucidate the structure-activity relationships that govern the efficacy of this promising therapeutic modality.

References

The Pivotal Role of the PEG7 Spacer in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the design and function of bifunctional linkers have become a cornerstone of innovation. These critical components, which bridge targeting moieties and effector molecules in constructs like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are far from passive spacers. Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a versatile and highly effective scaffold. This technical guide delves into the specific role and advantages of a seven-unit PEG spacer (PEG7), as exemplified by the Br-PEG7-Br linker, in the design and performance of bifunctional linkers, providing a comprehensive overview of its impact on physicochemical properties, biological activity, and clinical potential.

Introduction to Bifunctional Linkers and the Importance of Spacing

Bifunctional linkers are the architectural linchpin in many modern therapeutic modalities. In PROTACs, they connect a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the degradation of the POI.[1] In ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[2]

The linker's composition, length, and flexibility are critical determinants of a bifunctional molecule's success.[1] These properties influence:

  • Solubility and Permeability: Affecting the molecule's ability to reach its target in a physiological environment.[1]

  • Pharmacokinetics (PK): Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[1]

  • Ternary Complex Formation (in PROTACs): An optimal linker length and flexibility are crucial for the stable and efficient formation of the POI-PROTAC-E3 ligase complex.

  • Drug-to-Antibody Ratio (DAR) and Payload Release (in ADCs): The linker can impact the number of drug molecules that can be attached to an antibody and the mechanism of payload release at the target site.

The PEG7 Spacer: A "Sweet Spot" in Linker Design

A PEG7 spacer consists of seven repeating ethylene glycol units. In the case of this compound, this PEG chain is capped on both ends by bromine atoms, which serve as reactive handles for conjugation to the two ligands. This specific length and its inherent properties offer a unique combination of advantages in the design of bifunctional linkers.

Physicochemical Properties Imparted by the PEG7 Spacer

The ethylene glycol units of the PEG spacer render it highly hydrophilic. This property is particularly beneficial for improving the solubility of often hydrophobic PROTAC and ADC molecules. Furthermore, the flexibility of the PEG chain can contribute to improved cell permeability, a significant challenge for the typically large bifunctional molecules. The PEG7 spacer strikes a balance, providing sufficient length to facilitate complex biological interactions while maintaining favorable physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane
Molecular Formula C16H32Br2O7
Molecular Weight 496.23 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO
Purity ≥98%
The Role of PEG7 in PROTAC Efficacy

In the context of PROTACs, the linker is a critical determinant of efficacy. The PEG7 spacer plays a multifaceted role in this regard.

Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are paramount for achieving the correct orientation and proximity of the two proteins. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long may not effectively bring the proteins together. The PEG7 spacer often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

Table 2: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]Reference(s)
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092

This table presents a synthesized comparison from a representative study to illustrate the impact of PEG linker length.

Table 3: Impact of Linker Length on Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)Reference(s)
PEG3 1.865
PEG4 1.530
PEG5 1.325
PEG6 1.140

This table presents a synthesized comparison from a representative study to illustrate the impact of PEG linker length.

Table 4: Comparative Pharmacokinetic Properties in Mice

LinkerOral Bioavailability (%)Plasma Half-life (hours)Reference(s)
PEG3 102.5
PEG4 153.0
PEG5 183.5
PEG6 123.2

This table presents a synthesized comparison from a representative study to illustrate the impact of PEG linker length.

As indicated in the tables, a PEG linker of around 5-7 units often represents a "sweet spot" where the combination of increased solubility and permeability, along with optimal geometry for ternary complex formation, leads to the most potent degradation of the target protein.

Biocompatibility and Safety

PEG is well-established in the pharmaceutical industry for its biocompatibility and low immunogenicity. The use of a PEG7 spacer can therefore reduce the risk of adverse immune reactions and improve the overall safety profile of the therapeutic agent.

Experimental Protocols

A thorough evaluation of a bifunctional linker involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

PROTAC Synthesis using this compound

This protocol describes a general method for the synthesis of a PROTAC via sequential nucleophilic substitution of the bromine atoms on the this compound linker.

Materials:

  • Ligand for Protein of Interest (POI) with a nucleophilic group (e.g., -OH, -NH2)

  • Ligand for E3 Ligase with a nucleophilic group (e.g., -OH, -NH2)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

  • Standard glassware for organic synthesis

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Nucleophilic Substitution:

    • Dissolve the POI ligand (1.0 eq) and a base (e.g., K2CO3, 3.0 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the mono-substituted intermediate by flash column chromatography.

  • Second Nucleophilic Substitution:

    • Dissolve the purified mono-substituted intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Cellular Permeability Assay (Caco-2)

Objective: To assess the ability of a PROTAC to cross a cell monolayer, as a measure of its potential for oral absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent and differentiated monolayer is formed (typically 21 days).

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test PROTAC to the apical (A) or basolateral (B) chamber.

    • Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.

  • Sample Collection: At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

Visualizing Key Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-PEG7-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Permeability_Assay Cellular Permeability (e.g., Caco-2) Characterization->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, ITC) Characterization->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Papp_Calc Calculate Papp Permeability_Assay->Papp_Calc Binding_Kinetics Analyze Binding Kinetics Ternary_Complex_Assay->Binding_Kinetics Lead_Opt Lead Optimization DC50_Dmax->Lead_Opt Papp_Calc->Lead_Opt Binding_Kinetics->Lead_Opt

Caption: A typical experimental workflow for the evaluation of a new bifunctional linker.

Conclusion

The PEG7 spacer represents a highly valuable tool in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility contribute to improved solubility, permeability, and safety profiles. Furthermore, its specific length often provides the optimal geometry for mediating the complex biological interactions required for potent therapeutic activity. While the ideal linker is always context-dependent, a systematic evaluation including a PEG7 variant is a rational and often fruitful approach in the development of novel targeted therapies.

References

An In-Depth Technical Guide to Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools essential in the fields of bioconjugation, drug delivery, and diagnostics. These linkers consist of a polyethylene glycol chain with identical reactive functional groups at both ends, having the general structure X-PEG-X.[1][2] The PEG backbone imparts desirable properties such as increased water solubility, enhanced stability, and reduced immunogenicity to the conjugated molecules.[3] This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with the use of homobifunctional PEG linkers.

Core Concepts and Properties

The fundamental utility of homobifunctional PEG linkers lies in their ability to crosslink molecules. This can involve intramolecular crosslinking to study protein conformation or intermolecular crosslinking to connect two different molecules, such as in the formation of protein dimers or antibody-drug conjugates (ADCs).[4] The PEG spacer arm offers several advantages, including improved solubility of the conjugate, increased stability by providing a protective hydrophilic shield, and reduced aggregation.

The choice of the reactive group ('X') is critical and depends on the target functional groups on the biomolecule. Common reactive groups for homobifunctional PEG linkers include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues). The resulting amide and thioether bonds, respectively, are generally stable under physiological conditions.

Types of Homobifunctional PEG Linkers and Their Reactivity

The selection of a homobifunctional PEG linker is primarily dictated by the available functional groups on the target molecule and the desired stability of the resulting linkage. The most prevalent types are those reactive towards amines and sulfhydryls.

Amine-Reactive Linkers: NHS-PEG-NHS

Homobifunctional NHS-ester PEG linkers (NHS-PEG-NHS) are widely used for crosslinking proteins and other biomolecules containing primary amines. The NHS ester reacts with the ε-amino group of lysine residues or the N-terminal α-amino group to form a stable amide bond.

Reaction Conditions: The reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.5. The rate of reaction increases with pH, but so does the rate of hydrolysis of the NHS ester, which is a competing reaction. Therefore, careful control of the pH is crucial for efficient conjugation.

Sulfhydryl-Reactive Linkers: Maleimide-PEG-Maleimide

Homobifunctional maleimide PEG linkers (Maleimide-PEG-Maleimide) are highly specific for sulfhydryl groups, which are present in cysteine residues. The maleimide group reacts with the thiol group via a Michael addition reaction to form a stable thioether bond.

Reaction Conditions: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At pH values above 7.5, the maleimide group can react with primary amines, and its hydrolysis rate also increases.

Quantitative Data on Linker Performance

The efficiency and stability of conjugation are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data for the most common homobifunctional PEG linkers.

Linker TypeTarget GroupOptimal pHReaction TimeMolar Excess (Linker:Molecule)Bond Formed
NHS-PEG-NHS Primary Amines (-NH₂)7.2 - 8.530 - 60 min at RT10 - 50 foldAmide
Maleimide-PEG-Maleimide Sulfhydryls (-SH)6.5 - 7.51 - 4 hours at RT10 - 20 foldThioether
Carboxy-PEG-Carboxy Primary Amines (-NH₂)4.5 - 6.0 (activation), 7.2-8.5 (conjugation)Multi-stepVariesAmide
Alkyne-PEG-Alkyne Azides (-N₃)Not pH dependent1 - 4 hours at RT1 - 5 foldTriazole

Table 1: Reaction Conditions for Common Homobifunctional PEG Linkers. This table provides a general overview of the typical reaction parameters. Optimal conditions may vary depending on the specific molecules being conjugated.

Linker ChemistryBond Stability (Half-life)Key Considerations
NHS Ester Reaction (Amide Bond) Very stable under physiological conditions.NHS esters are susceptible to hydrolysis, especially at higher pH. Linker solutions should be prepared fresh.
Maleimide Reaction (Thioether Bond) Generally stable, but can undergo retro-Michael reaction and thiol exchange in the presence of other thiols.Ring-opening hydrolysis of the succinimide ring can increase long-term stability.

Table 2: Stability of Linkages Formed by Homobifunctional PEG Linkers. This table highlights the stability of the covalent bonds formed and important factors to consider for each chemistry.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are methodologies for key experiments involving homobifunctional PEG linkers.

Protocol 1: Protein Crosslinking using NHS-PEG-NHS

This protocol describes a general procedure for crosslinking a protein with primary amines using a homobifunctional NHS-ester PEG linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-NHS linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.4).

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis using an appropriate molecular weight cutoff.

  • Analysis: Analyze the crosslinked product using SDS-PAGE, which will show a shift in molecular weight corresponding to the crosslinked species. Further characterization can be performed using mass spectrometry.

Protocol 2: Peptide Crosslinking using Maleimide-PEG-Maleimide

This protocol outlines a general procedure for crosslinking a peptide containing a cysteine residue using a homobifunctional maleimide PEG linker.

Materials:

  • Cysteine-containing peptide in a thiol-free buffer (e.g., PBS, pH 7.0)

  • Maleimide-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Desalting column or HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in a thiol-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0) to a concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, which should then be removed before adding the maleimide linker.

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-Maleimide linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide linker to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding a solution of free cysteine or β-mercaptoethanol.

  • Purification: Purify the crosslinked peptide using a desalting column or reverse-phase HPLC.

  • Analysis: Characterize the final product by mass spectrometry to confirm the desired crosslinking.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a homobifunctional PEG linker. This process involves the random conjugation of a drug-linker complex to lysine residues on an antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation Antibody Conjugation cluster_purification Purification and Analysis Linker Homobifunctional PEG Linker (e.g., NHS-PEG-NHS) Activation Chemical Activation Linker->Activation 1. Activation of one end Payload Cytotoxic Payload Payload->Activation Linker_Payload Linker-Payload Complex Activation->Linker_Payload 2. Conjugation Conjugation Conjugation Reaction (pH 7.2-8.5) Linker_Payload->Conjugation 3. Reaction with Lysines Antibody Monoclonal Antibody (mAb) with Lysine residues Antibody->Conjugation Crude_ADC Crude ADC Mixture (Heterogeneous) Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification 4. Removal of unreacted species Final_ADC Purified ADC Purification->Final_ADC Analysis Characterization (DAR, Purity, etc.) Final_ADC->Analysis

Caption: Workflow for ADC synthesis using a homobifunctional PEG linker.

Conclusion

Homobifunctional PEG linkers are indispensable reagents in modern bioconjugation and drug development. Their unique properties, conferred by the polyethylene glycol backbone, allow for the creation of highly soluble, stable, and less immunogenic bioconjugates. A thorough understanding of the different reactive chemistries, optimal reaction conditions, and purification strategies is paramount for the successful application of these powerful tools. This guide provides the foundational knowledge and practical protocols to aid researchers in the effective use of homobifunctional PEG linkers in their scientific endeavors.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTAC Design with PEG Linkers

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is a critical component that governs the formation and stability of this ternary complex.

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Physicochemical Properties and Cellular Permeability

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers may adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to traversing the cell membrane. However, excessively long PEG chains can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.

The Critical Role of Linker Length in Ternary Complex Formation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the ternary complex. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.

  • Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. It can also lead to a decrease in potency due to a higher entropic penalty upon binding.

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize quantitative data for several PROTACs that utilize PEG linkers, illustrating the impact of linker composition and length on their degradation capabilities.

Table 1: Impact of PEG Linker Length on TBK1 Degradation

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No Degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Activity of EGFR-Targeting PROTACs with PEG Linkers

CompoundLinker CompositionTarget CellsDC50 (nM)Dmax (%)IC50 (nM)
MS39PEGHCC-827 (exon 19 deletion)5.0--
MS39PEGH3255 (L858R)3.3--
Compound 13PEG and TriazoleHCC-827 (EGFRdel19)3.57916
Pro-PEG3-BAPEG3H3122 (EML4-ALK)---

Table 3: Activity of BCR-ABL-Targeting PROTACs with PEG Linkers

CompoundLinker CompositionTarget CellsIC50 (nM)
Arg-PEG1-Dasa1 PEG unitK5620.3595
Arg-PEGn-DasaMultiple PEG unitsK5620.3595 - 0.5304

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs with PEG linkers.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Copper catalyst (for click chemistry, if applicable).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the final PROTAC by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin).

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to assess the formation of the POI-PROTAC-E3 ligase ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Procedure: A series of titrations are performed: titrating the PROTAC into the POI, the PROTAC into the E3 ligase, and the PROTAC into a mixture of the POI and E3 ligase to determine binary and ternary binding affinities and cooperativity.

Surface Plasmon Resonance (SPR):

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte, providing real-time kinetics (association and dissociation rates) and affinity data.

  • Procedure: Typically, one protein (e.g., the E3 ligase) is immobilized on the sensor chip. The PROTAC is then injected, followed by a mixture of the PROTAC and the POI to measure binary and ternary complex formation.

NanoBRET™ Ternary Complex Assay:

  • Principle: This is a cell-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of two proteins in live cells.

  • Procedure: The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to HaloTag®. In the presence of a PROTAC that brings the two proteins together, energy is transferred from the luciferase to the HaloTag® ligand, resulting in a BRET signal.

Cellular Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.

  • Procedure: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay:

  • Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.

  • Procedure: The compound is added to either the apical or basolateral side of the cell monolayer, and its appearance on the opposite side is measured over time to determine permeability.

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin fragments Degraded POI Fragments Proteasome->fragments

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Linker Selection (PEG) Target_Selection->Ligand_Design Synthesis PROTAC Synthesis Ligand_Design->Synthesis Binding_Assays Binary & Ternary Binding Assays (SPR, ITC) Synthesis->Binding_Assays Degradation_Assays Protein Degradation (Western Blot, DC50/Dmax) Binding_Assays->Degradation_Assays Permeability Cellular Permeability (PAMPA, Caco-2) Degradation_Assays->Permeability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Permeability->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy BRD4_Signaling_Pathway BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Degradation BRD4 Degradation BRD4->Degradation Super_Enhancers Super-Enhancers Acetylated_Histones->Super_Enhancers RNAPII RNA Polymerase II Super_Enhancers->RNAPII Oncogenes Oncogene Transcription (e.g., c-MYC) RNAPII->Oncogenes Cell_Proliferation Tumor Cell Proliferation Oncogenes->Cell_Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 induces Degradation->Cell_Proliferation inhibits

References

An In-depth Technical Guide to the Solubility and Stability of Br-PEG7-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG7-Bromide (Br-PEG7-Br), a bifunctional, discrete PEG linker. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from the broader knowledge base of polyethylene glycol (PEG) derivatives and alkyl bromides to provide well-founded predictions and detailed experimental protocols for characterization.

This compound, with the chemical formula C14H28Br2O6 and a molecular weight of approximately 452.18 g/mol , is utilized in bioconjugation and as a PROTAC linker.[1] Its symmetrical structure, featuring a central chain of seven ethylene glycol units capped by bromine atoms, dictates its physicochemical properties.

Core Physicochemical Properties

PropertyValueSource
CAS Number 72713-23-6[1]
Molecular Formula C14H28Br2O6[1]
Molecular Weight 452.18 g/mol [1]
Synonyms Bromo-PEG7-bromide, 1,2-Bis-{2-[2-(2-bromo-ethoxy)-ethoxy]-ethoxy}-ethane[1]

Solubility Profile

The solubility of this compound is governed by the hydrophilic nature of the seven-unit polyethylene glycol chain and the characteristics of the terminal bromine atoms. PEG and its derivatives are known for their excellent solubility in aqueous solutions and a range of polar organic solvents. The short PEG7 chain in this molecule is expected to impart significant water solubility.

Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe ethylene glycol units form hydrogen bonds with protic solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)HighThe polarity of these solvents is compatible with the polar PEG chain.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents can typically dissolve a wide range of organic molecules.
Ethers Tetrahydrofuran (THF), Diethyl etherModeratePolarity is generally sufficient to dissolve short-chain PEGs.
Nonpolar Hexanes, TolueneLow to InsolubleThe polarity of the PEG chain is incompatible with nonpolar solvents.

Stability Considerations

The chemical stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents or nucleophiles.

Summary of Potential Stability Issues for this compound

Stability FactorConditionsPredicted Effect on this compoundPrimary Degradation Pathway
Thermal Stability Elevated temperaturesDegradationCleavage of C-O and C-C bonds in the PEG chain. Dissociation of the C-Br bond.
Hydrolytic Stability Acidic or basic pHGenerally stable; potential for hydrolysis under harsh conditions.The ether linkages of the PEG backbone are generally resistant to hydrolysis.
Oxidative Stability Presence of oxygen, peroxides, or other oxidizing agentsDegradationFormation of aldehydes, carboxylates, and peroxides along the PEG chain.
Photostability Exposure to UV lightPotential for degradationPhotodegradation of the PEG chain can occur.
Reactivity with Nucleophiles Presence of amines, thiols, etc.High reactivityThe bromine atoms are good leaving groups, making the molecule susceptible to nucleophilic substitution.

For optimal stability, it is recommended to store this compound at low temperatures (-5°C to -20°C), in a dry environment, and protected from light. When in solution, particularly in anhydrous solvents, handling under an inert atmosphere is advisable to prevent degradation.

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.

Experimental Workflow for Solubility Determination

G prep Prepare supersaturated solution of this compound in aqueous buffer equilibrate Equilibrate at constant temperature with agitation prep->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify this compound concentration via HPLC-CAD/ELSD supernatant->quantify

Workflow for determining the aqueous solubility of this compound.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as PEG derivatives lack a strong UV chromophore. A calibration curve should be prepared using standards of known concentrations.

Protocol 2: Stability-Indicating HPLC Assay

This protocol describes a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Experimental Workflow for Stability Assessment

G cluster_stress Stress Conditions acid Acidic pH base Basic pH heat Elevated Temperature light Photostability (UV/Vis) oxidative Oxidative (e.g., H2O2) prep Prepare stock solution of this compound stress Incubate aliquots under various stress conditions prep->stress sample Withdraw samples at specified time points stress->sample analyze Analyze by stability-indicating HPLC method sample->analyze quantify Quantify remaining this compound and degradation products analyze->quantify

Workflow for conducting a stability-indicating assay of this compound.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of water and acetonitrile or methanol is a common starting point. Detection can be achieved with CAD or ELSD.

  • Forced Degradation Studies:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Aliquot the stock solution into separate vials for each stress condition.

    • Acid/Base Hydrolysis: Add HCl or NaOH to achieve desired pH values (e.g., pH 1-2 and pH 12-13).

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%).

    • Photostability: Expose the solution to UV and visible light according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics. Peak purity analysis of the parent peak and identification of major degradation products (e.g., using LC-MS) should be performed to validate the stability-indicating nature of the method.

Signaling Pathways and Logical Relationships

As a bifunctional linker, this compound is not directly involved in signaling pathways but rather facilitates the connection of two molecular entities. In the context of Proteolysis Targeting Chimeras (PROTACs), it serves as a flexible spacer between a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Logical Relationship in PROTAC Function

G cluster_protac PROTAC Molecule target_ligand Target Protein Ligand linker This compound (or derivative) target_protein Target Protein target_ligand->target_protein binds e3_ligand E3 Ligase Ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds ubiquitination Ubiquitination target_protein->ubiquitination e3_ligase->ubiquitination proteasome Proteasome ubiquitination->proteasome recruits degradation Degradation of Target Protein proteasome->degradation leads to

The role of a PEG linker in mediating PROTAC-induced protein degradation.

This guide provides a foundational understanding of the solubility and stability of this compound based on established chemical principles and offers robust protocols for their experimental determination. For any specific application, it is crucial to perform such experimental validation to ensure the suitability of this linker.

References

In-Depth Technical Guide to Br-PEG7-Br: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety data, handling protocols, and application insights for Br-PEG7-Br, tailored for researchers, scientists, and drug development professionals. This compound, also known by its systematic name 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane, is a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanotechnology. Its primary application lies in its role as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative featuring bromide functional groups at both ends of a seven-unit ethylene glycol chain. These terminal bromides serve as reactive sites for nucleophilic substitution, allowing for the covalent linkage of two molecular entities. The PEG chain itself imparts increased hydrophilicity and flexibility to the resulting conjugate.

PropertyDataReference
Chemical Name 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane[1]
Synonyms Bromo-PEG7-bromide, Br-PEG-7-Br[2]
CAS Number 72713-23-6, 177987-04-1[1][2]
Molecular Formula C₁₄H₂₈Br₂O₆ or C₁₆H₃₂Br₂O₇ (slight variations based on supplier)[1]
Molecular Weight Approximately 452.18 g/mol or 496.23 g/mol (slight variations based on supplier)
Appearance Solid powder
Purity ≥95% or ≥98%
Solubility Soluble in DMSO

Safety and Handling

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to note that its chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions should be observed at all times.

AspectRecommendationReference
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood.
Storage Store in a cool, dry, and dark place. Recommended storage temperatures are -5°C or -20°C. Keep the container tightly closed and avoid sunlight. For long-term storage in solution (e.g., in DMSO), -80°C is recommended.
Stability Stable under recommended storage conditions. Avoid high temperatures and strong oxidizing agents.
Spill and Disposal In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Dispose of in accordance with local environmental regulations. Do not flush to sewer.
First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols and Applications

This compound is a key reagent in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The this compound linker connects a ligand that binds to the POI and another ligand that binds to the E3 ligase.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general, two-step nucleophilic substitution for the synthesis of a PROTAC. This is a representative procedure and may require optimization for specific substrates.

Step 1: Synthesis of the Linker-Ligand 1 Intermediate

  • Dissolution: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to facilitate the deprotonation of the nucleophile.

  • Addition of this compound: Add a molar excess of this compound to the reaction mixture. The excess will favor the mono-substituted product.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the formation of the mono-substituted product is confirmed by an appropriate analytical method (e.g., LC-MS or TLC).

  • Purification: Purify the resulting Br-PEG6-Ligand 1 intermediate using flash column chromatography or preparative HPLC.

Step 2: Coupling of the Intermediate with Ligand 2

  • Dissolution: Dissolve the purified Br-PEG6-Ligand 1 intermediate and the second ligand (also containing a nucleophilic group) in an anhydrous solvent under an inert atmosphere.

  • Addition of Base: Add a suitable base to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by LC-MS or TLC.

  • Purification: Purify the final PROTAC product by preparative HPLC or other suitable chromatographic techniques.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker such as this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the key steps in the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - Ligand 1 (with Nucleophile) - Ligand 2 (with Nucleophile) - this compound Step1 Step 1: Mono-substitution Reaction of Ligand 1 with excess this compound Start->Step1 Purification1 Purification 1 (e.g., Column Chromatography) Step1->Purification1 Intermediate Intermediate: Br-PEG6-Ligand 1 Purification1->Intermediate Step2 Step 2: Second Substitution Reaction of Intermediate with Ligand 2 Intermediate->Step2 Purification2 Purification 2 (e.g., Preparative HPLC) Step2->Purification2 Final_Product Final Product: PROTAC Molecule Purification2->Final_Product

Caption: A two-step synthesis workflow for creating a PROTAC using a homobifunctional this compound linker.

References

The Role of PEG Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, the precise delivery of therapeutic agents to their target sites while minimizing off-target effects is a paramount objective. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in achieving this goal. These versatile, hydrophilic polymers are increasingly utilized to connect therapeutic payloads to targeting moieties, thereby enhancing the overall efficacy and safety profile of novel drug candidates. This technical guide provides an in-depth exploration of the applications of PEG linkers in drug discovery, with a focus on their role in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and drug-eluting hydrogels.

Core Principles of PEG Linkers in Drug Development

PEGylation, the process of covalently attaching PEG chains to a molecule, imparts several advantageous properties that address common challenges in drug development.[1] The inherent characteristics of PEG, such as its high water solubility, biocompatibility, and lack of toxicity and immunogenicity, make it an ideal component in drug design.[1]

Key benefits of incorporating PEG linkers include:

  • Enhanced Solubility and Stability: Many potent therapeutic agents are hydrophobic, leading to poor solubility and a tendency to aggregate. The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of the conjugate, preventing aggregation and enhancing stability in biological fluids.[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a drug molecule, which can reduce its renal clearance and prolong its circulation half-life in the bloodstream.[2] This extended exposure can lead to greater accumulation of the drug at the target site.

  • Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking the drug payload and other components from the immune system and thereby reducing the potential for an immune response.

  • Controlled Drug Release: In certain applications, such as hydrogels, the properties of the PEG network can be tuned to control the rate of drug release over time.

The structure of the PEG linker, including its length and whether it is linear or branched, is a critical design parameter that can be optimized to fine-tune the therapeutic index of a drug.

Applications of PEG Linkers in Advanced Drug Modalities

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody to the payload is a critical determinant of the ADC's success. PEG linkers are frequently incorporated into ADC design to improve their therapeutic properties.

The length of the PEG linker has a profound impact on the efficacy and safety of an ADC. A longer PEG linker can enhance the solubility of ADCs carrying hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation. However, there is often a trade-off between pharmacokinetic benefits and in vitro potency.

PEG Linker Length Effect on Pharmacokinetics (Half-life) Effect on In Vitro Cytotoxicity (IC50) Effect on In Vivo Efficacy (Tumor Growth Inhibition) Reference Molecule/Study
No PEG19.6 minHigh Potency11% decrease in tumor weightAffibody-MMAE Conjugate / Non-PEGylated control ADC
PEG 2 units--35-45% decrease in tumor weightL540cy xenograft model
PEG 4 units--35-45% decrease in tumor weightL540cy xenograft model
PEG4K2.5-fold increase vs. No PEG4.5-fold reduction in cytotoxicityImproved efficacy over No PEGAffibody-MMAE Conjugate
PEG 8 unitsIncreased plasma exposure-75-85% reduction in tumor weightL540cy xenograft model
PEG 12 unitsIncreased plasma exposure-75-85% reduction in tumor weightL540cy xenograft model
PEG10K11.2-fold increase vs. No PEG22-fold reduction in cytotoxicityMost effective tumor growth inhibitionAffibody-MMAE Conjugate
PEG 24 unitsIncreased plasma exposure-75-85% reduction in tumor weightL540cy xenograft model

Note: The quantitative data presented is synthesized from multiple studies with different experimental models and should be interpreted as illustrative of general trends.

ADC_Mechanism General Mechanism of Action of an Antibody-Drug Conjugate (ADC) ADC Antibody-Drug Conjugate (with PEG Linker) Binding Binding to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) TumorCell->Internalization 1 Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 2 DrugRelease Drug Release (Linker Cleavage) Lysosome->DrugRelease 3 Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 4

Caption: General mechanism of action of an antibody-drug conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical element in PROTAC design, and PEG linkers are widely used to improve their physicochemical properties and degradation efficiency.

The length of the PEG linker is a key determinant of the ability of a PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is crucial for efficient ubiquitination and degradation.

Target Protein Linker Length (atoms) Degradation Potency (DC50) Maximum Degradation (Dmax) Reference Study
TBK1< 12No degradation observed-Arvinas
TBK112 - 29Submicromolar-Arvinas
TBK1213 nM96%Arvinas
TBK129292 nM76%Arvinas
ERαVariable (PEG chains)Length-dependent-Cyrus et al.
CDK9Variable (PEG chains)Length-dependent-

Note: DC50 is the half-maximal degradation concentration.

PROTAC_Pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbPOI Ubiquitinated POI Ubiquitination->UbPOI Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PEG Hydrogels for Controlled Drug Delivery

PEG hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb and retain large amounts of water. Their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents make them excellent platforms for controlled drug delivery. The release of the encapsulated drug can be controlled by modifying the crosslinking density and molecular weight of the PEG, which in turn affects the diffusion of the drug through the hydrogel matrix.

The release of a drug from a PEG hydrogel can often be described by various kinetic models, such as the Higuchi model, which relates the cumulative amount of drug released to the square root of time, indicating a diffusion-controlled process. The Korsmeyer-Peppas model is also frequently used to elucidate the release mechanism, where the release exponent 'n' can distinguish between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport.

Hydrogel System Drug Kinetic Model Release Exponent (n) Release Mechanism Reference
PEG-co-p(AAc/AMPS)KetotifenFirst-order, Korsmeyer-Peppas0.5047 - 0.6442Non-Fickian diffusion
pHEMA/PLGALetrozoleHiguchi0.4 - 0.82Fickian and non-Fickian diffusion

Experimental Protocols

ADC Conjugation with a PEG Linker

This protocol outlines a general procedure for the conjugation of a cytotoxic payload to an antibody via a PEG linker targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-PEG-linker construct with an N-hydroxysuccinimide (NHS) ester reactive group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns for buffer exchange

Procedure:

  • Preparation of the Drug-Linker: If not pre-activated, dissolve the drug-linker construct with a terminal carboxylic acid in DMF or DMSO. Add EDC and Sulfo-NHS to activate the carboxylic acid group, forming an NHS ester.

  • Antibody Preparation: Ensure the antibody is at the desired concentration in the reaction buffer.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of the antibody. The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.

  • Purification of the ADC: The resulting ADC is purified from unconjugated drug-linker and other reagents using size-exclusion chromatography or desalting columns.

  • Characterization of the ADC: The final product is characterized to determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm) and the average drug-to-antibody ratio (DAR), often by hydrophobic interaction chromatography (HIC-HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the in vitro potency of an ADC.

Materials:

  • Target cancer cell line and a control cell line (low antigen expression)

  • Cell culture medium and supplements

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line for xenograft implantation

  • ADC constructs, vehicle control, and potentially a non-binding ADC control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the ADC constructs and controls to the mice via a suitable route (e.g., intravenous injection) at a specified dosing schedule.

  • Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predefined size or after a set period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Pharmacokinetic Analysis of PEGylated Drugs

This protocol provides a general overview of how the pharmacokinetic properties of a PEGylated drug are assessed.

Procedure:

  • Dosing: Administer the PEGylated drug to animals (e.g., rats or mice) at a specific dose and route.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: The concentration of the PEGylated drug in the plasma/serum samples is quantified using a suitable analytical method. For large molecules like ADCs, ligand-binding assays such as ELISA are often used. For smaller molecules, liquid chromatography-mass spectrometry (LC-MS) is a common technique.

  • Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Experimental Workflow Visualization

ADC_Workflow Experimental Workflow for Evaluating ADCs with Different PEG Linkers cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Varying PEG Linker Lengths) Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity PK Pharmacokinetic Study Characterization->PK Binding Binding Assay (e.g., ELISA) Cytotoxicity->Binding Internalization Internalization Assay Binding->Internalization Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

References

Theoretical Modeling of Br-PEG7-Br Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The conformational landscape of polyethylene glycol (PEG) and its derivatives is of critical importance in the fields of drug delivery, material science, and nanotechnology. This technical guide provides an in-depth overview of the theoretical modeling of α,ω-dibromo-heptaethylene glycol (Br-PEG7-Br), a molecule of interest for bioconjugation and the formation of self-assembled monolayers. We present a comprehensive, best-practice methodology for performing molecular dynamics (MD) simulations to elucidate the conformational preferences of this molecule. This guide is intended for researchers, scientists, and drug development professionals with an interest in the computational analysis of PEGylated systems.

Introduction

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of "PEGylation," the covalent attachment of PEG chains, can enhance drug solubility, reduce immunogenicity, and prolong circulation half-life. The specific conformation of the PEG chain influences its effective hydrodynamic volume and its interactions with biological systems.[1] this compound, a short-chain PEG with bromine atoms at both termini, serves as a versatile building block for creating more complex architectures through nucleophilic substitution reactions. Understanding its conformational behavior in different environments is crucial for predicting the structure and function of the resulting materials and bioconjugates.

This guide outlines the theoretical and computational framework for modeling the conformations of this compound using all-atom molecular dynamics simulations.

Theoretical Background: Key Dihedral Angles

The conformation of this compound is primarily determined by the rotation around its backbone bonds. The key dihedral angles that define the overall shape of the molecule are:

  • τ1 (Br-C1-C2-O1): Describes the orientation of the terminal bromine atom relative to the PEG backbone.

  • τ2 (C1-C2-O1-C3): One of the two key dihedral angles of the PEG repeat unit.

  • τ3 (C2-O1-C3-C4): The second key dihedral angle of the PEG repeat unit.

The interplay of these rotations, particularly the preference for gauche or anti (trans) conformations, dictates whether the chain adopts a more compact, helical structure or a more extended, linear one.

Figure 1: Key dihedral angles governing this compound conformation.

Computational Methodology

Molecular dynamics (MD) simulation is a powerful technique for exploring the conformational space of molecules.[3] A typical workflow for the theoretical modeling of this compound is outlined below.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Build this compound Structure ff Assign Force Field Parameters (e.g., CGenFF/AMBER GAFF) start->ff solvate Solvate in Water Box ff->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize equilibrate NVT/NPT Equilibration minimize->equilibrate produce Production MD Run equilibrate->produce traj Trajectory Analysis produce->traj dihedrals Dihedral Angle Distributions traj->dihedrals e2e End-to-End Distance traj->e2e rmsd RMSD Clustering traj->rmsd

Figure 2: General workflow for MD simulation of this compound.

The choice of a force field is critical for the accuracy of MD simulations. For organic molecules like this compound, the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) are suitable choices.[4] However, standard distributions of these force fields may not have accurate parameters for the brominated termini.

Protocol for Parameterization:

  • Initial Parameter Assignment: Generate initial parameters for this compound using a tool like the CGenFF server or antechamber for GAFF. It is likely that parameters for the Br-C-C-O moiety will require further refinement.

  • Quantum Mechanical (QM) Calculations: Perform QM calculations (e.g., using Gaussian or a similar program at the MP2/aug-cc-pVDZ level) on a smaller fragment, such as 1-bromo-2-methoxyethane, to obtain reference data. This should include:

    • Geometry optimization to get equilibrium bond lengths and angles.

    • A relaxed potential energy surface scan by rotating the Br-C-C-O dihedral angle to get the energetic profile of this rotation.

  • Parameter Fitting: Fit the force field's dihedral parameters to reproduce the QM potential energy surface. This can be done using specialized software or custom scripts. The charges and Lennard-Jones parameters for the bromine and adjacent atoms should also be validated against QM interaction energies with water molecules.

  • Solvation: Place the parameterized this compound molecule in the center of a cubic or rectangular box of water. A common water model is TIP3P. The box size should be chosen such that there is at least 10-12 Å between the solute and the box edge in all dimensions.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to achieve a desired salt concentration (e.g., 0.15 M to mimic physiological conditions).

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) (e.g., 300 K) for a short period (e.g., 100-500 ps). This allows the temperature to stabilize.

    • NPT Ensemble (Isothermal-Isobaric): Continue equilibration at a constant number of particles (N), pressure (P) (e.g., 1 atm), and temperature (T) for a longer period (e.g., 1-5 ns). This allows the density of the system to equilibrate.

  • Production Run: After equilibration, run the production simulation in the NPT ensemble for as long as computationally feasible (e.g., 100 ns to 1 µs) to adequately sample the conformational space of the molecule.

Data Analysis and Presentation

The trajectory from the production run can be analyzed to extract quantitative data on the conformational preferences of this compound.

The following tables summarize the key quantitative data that should be extracted from the simulation trajectory.

Table 1: Dihedral Angle Distributions

Dihedral AngleMost Probable Angle (degrees)Conformation
Br-C1-C2-O1Valuegauche/anti
C1-C2-O1-C3Valuegauche/anti
C2-O1-C3-C4Valuegauche/anti
... (for all backbone dihedrals)Valuegauche/anti

Table 2: Global Structural Properties

PropertyAverage ValueStandard Deviation
End-to-End Distance (Br-Br) (Å)ValueValue
Radius of Gyration (Rg) (Å)ValueValue

The simulation can also reveal the dynamics of transitions between different conformational states (e.g., from a compact to an extended state).

Conformational_Transitions A Compact (Helical/Gauche) B Intermediate A->B Unfolding B->A Folding C Extended (Linear/Anti) B->C Stretching C->B Relaxing

References

Methodological & Application

Synthesis of PROTACs Using Br-PEG7-Br: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic versatility for optimizing linker length.[3][4] Br-PEG7-Br, or 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane, is a bifunctional PEG linker that offers a flexible and hydrophilic spacer for the synthesis of PROTACs.[5] The terminal bromine atoms serve as reactive handles for conjugation with POI and E3 ligase ligands through nucleophilic substitution reactions.

These application notes provide a detailed overview and generalized protocols for the synthesis of PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_0 PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1. PROTAC-mediated protein degradation pathway.

General Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a sequential, two-step nucleophilic substitution strategy. This approach involves the reaction of one terminus of the this compound linker with the first binding ligand (either for the POI or the E3 ligase), followed by the reaction of the remaining terminal bromine with the second ligand. The choice of which ligand to react first depends on the stability and functional group tolerance of the individual ligands.

Synthesis_Workflow Ligand1 Ligand 1 (POI or E3 Ligase Ligand) with Nucleophilic Group Intermediate Ligand 1-PEG7-Br Intermediate Ligand1->Intermediate Step 1: Nucleophilic Substitution Br_PEG7_Br This compound Br_PEG7_Br->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Step 2: Nucleophilic Substitution Ligand2 Ligand 2 (E3 Ligase or POI Ligand) with Nucleophilic Group Ligand2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

Figure 2. General synthetic workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using this compound. Note: These protocols are illustrative and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Materials and Reagents
Reagent/MaterialSuggested Grade/Purity
This compound≥95%
POI Ligand with Nucleophilic HandleHigh Purity
E3 Ligase Ligand with Nucleophilic HandleHigh Purity
Anhydrous Dimethylformamide (DMF)≥99.8%
Anhydrous Dichloromethane (DCM)≥99.8%
Diisopropylethylamine (DIPEA)≥99%
Potassium Carbonate (K₂CO₃)≥99%
Sodium Iodide (NaI) (optional)≥99%
Ethyl Acetate (EtOAc)HPLC Grade
HexanesHPLC Grade
WaterDeionized
BrineSaturated Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%
Trifluoroacetic Acid (TFA)Reagent Grade
Protocol 1: Synthesis of Ligand 1-PEG7-Br Intermediate

This protocol describes the monosubstitution of this compound with the first ligand, which typically contains a nucleophilic group such as a phenol, amine, or thiol.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the first ligand (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0-3.0 equivalents, or DIPEA, 2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Linker Addition: To the stirring mixture, add a solution of this compound (1.5-2.0 equivalents) in anhydrous DMF. The use of a slight excess of the linker can help to minimize the formation of the disubstituted product. A catalytic amount of NaI can be added to facilitate the reaction, particularly for less reactive nucleophiles.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) as needed to drive the reaction to completion. Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the Ligand 1-PEG7-Br intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the reaction of the purified Ligand 1-PEG7-Br intermediate with the second ligand.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Ligand 1-PEG7-Br intermediate (1.0 equivalent) and the second ligand (1.2-1.5 equivalents) in anhydrous DMF.

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0-3.0 equivalents, or DIPEA, 2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at an appropriate temperature (e.g., 60-90 °C). Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC using an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or flash column chromatography.

  • Characterization: Confirm the identity and purity of the final PROTAC by analytical techniques such as ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Data Presentation

The following tables provide a template for presenting the quantitative data from the synthesis and characterization of a hypothetical PROTAC synthesized using this compound.

Table 1: Synthesis of PROTAC-X

StepReactantsProductSolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1Ligand 1 + this compoundLigand 1-PEG7-BrDMFK₂CO₃601265>95
2Ligand 1-PEG7-Br + Ligand 2PROTAC-XDMFDIPEA802440>98

Table 2: Characterization of PROTAC-X

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (HRMS, [M+H]⁺)¹H NMR¹³C NMR
PROTAC-XCₓHᵧNₐOₑSₒ[Value][Value]Conforms to structureConforms to structure

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a flexible and hydrophilic spacer to connect the POI and E3 ligase ligands. The synthetic strategy primarily relies on sequential nucleophilic substitution reactions, which can be tailored by adjusting the reaction conditions based on the specific ligands employed. The provided protocols offer a general framework for researchers to develop novel PROTACs. Optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the final PROTAC molecules.

References

Application Notes and Protocols for Bioconjugation with Br-PEG7-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Br-PEG7-Br, a homobifunctional crosslinking agent. This reagent is particularly useful for the covalent conjugation of biomolecules, such as proteins and peptides, that contain accessible thiol groups (cysteine residues). The core of the linker consists of a seven-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and a defined spacer length to the resulting conjugate. The terminal bromide groups serve as reactive sites for nucleophilic substitution by thiolates, forming stable thioether bonds. This methodology is valuable for creating protein dimers, intramolecularly crosslinking proteins to study structure-function relationships, and developing novel bioconjugates for therapeutic and diagnostic applications.

Principle of Reaction

The bioconjugation reaction with this compound is a two-step nucleophilic substitution reaction. Each of the two bromide atoms at the termini of the PEG linker acts as a leaving group. The reaction is initiated by the deprotonation of a thiol group (from a cysteine residue on a protein or peptide) to form a more nucleophilic thiolate anion. This thiolate then attacks one of the carbon atoms bearing a bromide, displacing the bromide and forming a stable thioether linkage. As a homobifunctional linker, this compound can react with two separate thiol-containing molecules to form an intermolecular crosslink (e.g., a protein dimer) or with two thiol groups within the same molecule to form an intramolecular crosslink. The thioether bond formed is generally stable under physiological conditions.[1][2]

Applications

  • Protein Dimerization: Creation of homodimers or heterodimers of proteins to study the effects of oligomerization on protein function, signaling pathways, and therapeutic efficacy.[3][4]

  • Intramolecular Crosslinking: Stabilization of protein tertiary or quaternary structure by introducing internal crosslinks. This can be used to study protein folding and dynamics.[1]

  • Studying Protein-Protein Interactions: Covalently trapping transient or weak protein-protein interactions for subsequent identification and characterization.

  • Drug Development: Linking therapeutic peptides or proteins to create novel constructs with altered pharmacokinetic properties.

Experimental Protocols

Protocol 1: Intermolecular Crosslinking of a Cysteine-Containing Protein to Form a Homodimer

This protocol describes a general method for the dimerization of a protein containing one or more accessible cysteine residues. Optimization of the molar ratio of linker to protein and reaction time may be necessary for specific proteins.

Materials:

  • Cysteine-containing protein (lyophilized or in a suitable buffer)

  • This compound

  • Reaction Buffer: 50 mM HEPES or phosphate buffer, 150 mM NaCl, pH 7.5 - 8.5

  • Reducing Agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Desalting columns (e.g., PD-10)

  • SDS-PAGE analysis equipment

  • Mass spectrometer for conjugate characterization

Procedure:

  • Protein Preparation:

    • Dissolve the lyophilized protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour.

    • Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the this compound linker.

  • Crosslinking Reaction:

    • Immediately after removing the reducing agent, add this compound to the protein solution. A starting point is to use a 10- to 50-fold molar excess of this compound over the protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine) to a final concentration of 50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis. For small-scale reactions, a desalting column can be used.

    • For higher purity, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed to separate the monomer, dimer, and any higher-order oligomers.

  • Analysis and Characterization:

    • Analyze the reaction products by SDS-PAGE under non-reducing conditions. Successful dimerization will be indicated by a new band at approximately twice the molecular weight of the monomeric protein.

    • Confirm the identity of the dimer by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the dimer should be approximately (2 x mass of monomer) + (mass of this compound linker - 2 x mass of Br).

    • Further characterization of the crosslinked sites can be performed by peptide mapping after enzymatic digestion and MS/MS analysis.

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical crosslinking reaction. Actual results will vary depending on the specific protein and reaction conditions.

ParameterValueMethod of Determination
Protein Concentration5 mg/mLUV-Vis Spectroscopy (A280)
This compound Concentration25-fold molar excessCalculation
Reaction Time4 hoursTimed incubation
Reaction Temperature25°CControlled environment
Dimer Yield~30-50%Densitometry of SDS-PAGE gel
Monomer Conversion~60-80%Densitometry of SDS-PAGE gel
Purity of Dimer (post-SEC)>90%HPLC-SEC

Visualizations

Experimental Workflow for Protein Dimerization

experimental_workflow cluster_prep Protein Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification cluster_analysis Analysis Protein Cysteine-containing Protein Reduced_Protein Reduced Protein (optional) Protein->Reduced_Protein Reduction (DTT/TCEP) Reaction_Mix Reaction Mixture Reduced_Protein->Reaction_Mix Linker This compound Linker->Reaction_Mix Quenched_Mix Quenched Reaction Reaction_Mix->Quenched_Mix Quenching Purified_Dimer Purified Dimer Quenched_Mix->Purified_Dimer SEC/IEX SDS_PAGE SDS-PAGE Purified_Dimer->SDS_PAGE Mass_Spec Mass Spectrometry Purified_Dimer->Mass_Spec

Workflow for protein dimerization using this compound.
Signaling Pathway: Receptor Dimerization and Downstream Signaling

Many cell surface receptors, such as receptor tyrosine kinases (RTKs), require dimerization or oligomerization to initiate downstream signaling cascades. Ligand binding often induces a conformational change that promotes receptor-receptor interaction. This dimerization brings the intracellular kinase domains into close proximity, leading to autophosphorylation and the recruitment of downstream signaling proteins. This process is crucial for regulating cell growth, differentiation, and metabolism. Chemical crosslinkers like this compound can be used to study the proximity and dynamics of receptor dimerization.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor1 Receptor Monomer 1 Ligand->Receptor1 Receptor2 Receptor Monomer 2 Ligand->Receptor2 Dimer Receptor Dimer Receptor1->Dimer Dimerization Receptor2->Dimer Dimerization Autophosphorylation Autophosphorylation Dimer->Autophosphorylation Signaling_Proteins Downstream Signaling Proteins Autophosphorylation->Signaling_Proteins Cellular_Response Cellular Response (Growth, Proliferation) Signaling_Proteins->Cellular_Response

Receptor dimerization as a key step in signal transduction.

References

Application Notes and Protocols for Br-PEG7-Br as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are often employed to enhance solubility and improve the pharmacokinetic profile of ADCs. This document provides detailed application notes and protocols for the use of a short, homobifunctional bromo-polyethylene glycol linker, Br-PEG7-Br, in the development of ADCs.

The this compound linker offers a defined length and a hydrophilic spacer to potentially mitigate aggregation and improve the biophysical properties of the resulting ADC. The terminal bromine atoms serve as electrophilic sites for conjugation, primarily through alkylation of nucleophilic residues on the antibody and the payload. A common strategy involves the alkylation of cysteine residues, which can be made available through the reduction of interchain disulfide bonds in the antibody's hinge region. This approach allows for a degree of site-specificity and can lead to more homogeneous ADC preparations.

Principle of Conjugation

The use of this compound as a linker in ADC synthesis is predicated on a two-step sequential alkylation strategy. First, one of the bromine atoms on the linker reacts with a nucleophilic handle on the cytotoxic payload, typically a thiol group, to form a stable thioether bond. This creates a drug-linker intermediate. In the second step, the remaining bromine on the drug-linker intermediate reacts with free thiol groups on the antibody, generated by the reduction of its interchain disulfide bonds. This results in the final ADC with the antibody and drug connected by the PEG7 spacer.

Data Presentation

The following table summarizes representative quantitative data for an ADC constructed using the this compound linker. This data is hypothetical but reflects typical values expected for a well-characterized ADC.

ParameterValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)
Average DAR3.8Hydrophobic Interaction Chromatography (HIC)
DAR DistributionDAR0: 5%, DAR2: 20%, DAR4: 70%, DAR6: 5%Hydrophobic Interaction Chromatography (HIC)
Purity and Aggregation
Monomer Purity>98%Size Exclusion Chromatography (SEC)
Aggregate Content<2%Size Exclusion Chromatography (SEC)
In Vitro Stability
Stability in Human Plasma (7 days)>95% intact ADCELISA / LC-MS
In Vitro Cytotoxicity
IC50 (Antigen-Positive Cells)1.5 nMCell-based Viability Assay
IC50 (Antigen-Negative Cells)>1 µMCell-based Viability Assay

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Intermediate (Payload-PEG7-Br)

This protocol describes the synthesis of the drug-linker intermediate by reacting a thiol-containing cytotoxic payload with this compound.

Materials:

  • Thiol-containing cytotoxic payload

  • This compound

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

  • Mild, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere.

  • Dissolution: Dissolve the thiol-containing payload (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add DIPEA (1.1 equivalents) to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Linker Addition: In a separate vessel, dissolve this compound (5 equivalents) in anhydrous DMF. Add this solution dropwise to the payload solution while stirring. The excess of the linker is to minimize the formation of a drug-linker-drug dimer.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the resulting Payload-PEG7-Br intermediate using preparative reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Reduction of Antibody Interchain Disulfide Bonds

This protocol details the partial reduction of a monoclonal antibody to generate free cysteine thiols for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP or Dithiothreitol - DTT)

  • Chelating agent (e.g., Ethylenediaminetetraacetic acid - EDTA) to prevent re-oxidation.

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., Phosphate buffer with EDTA)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer containing 1 mM EDTA.

  • Reducer Preparation: Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).

  • Reduction Reaction: Add a calculated amount of the reducing agent to the antibody solution. A molar excess of 2-4 equivalents of TCEP per antibody is a good starting point for partial reduction to achieve an average of 4 free thiols per antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The precise time and temperature may need to be optimized for the specific antibody.

  • Purification: Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column. Elute with the reaction buffer.

  • Thiol Quantification: Determine the number of free thiols per antibody using Ellman's reagent (DTNB) assay.

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

This protocol describes the final conjugation step to form the ADC.

Materials:

  • Reduced antibody with free thiols

  • Payload-PEG7-Br intermediate

  • Co-solvent (e.g., DMSO) to dissolve the drug-linker

  • Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.5-8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Preparation: Have the freshly prepared reduced antibody on hand.

  • Drug-Linker Solution: Dissolve the Payload-PEG7-Br intermediate in a minimal amount of a compatible organic co-solvent like DMSO.

  • Conjugation: Add the drug-linker solution to the reduced antibody solution. A molar excess of 5-10 equivalents of the drug-linker per antibody is recommended. The final concentration of the organic co-solvent should be kept low (<10%) to avoid antibody denaturation.

  • Reaction: Incubate the reaction mixture at 4°C overnight with gentle stirring.

  • Quenching: Quench any unreacted drug-linker by adding an excess of a thiol-containing molecule like N-acetylcysteine.

  • Purification: Purify the ADC to remove unreacted drug-linker, unconjugated antibody, and aggregates. This is typically a multi-step process:

    • Size Exclusion Chromatography (SEC): To remove small molecule impurities and aggregates.

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DAR).

  • Characterization: Characterize the final ADC product for average DAR, DAR distribution, purity, and aggregation using methods such as HIC, SEC, UV-Vis spectroscopy, and mass spectrometry.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation ADC Conjugation & Purification drug Thiol-Payload reaction1 Alkylation (DMF, DIPEA) drug->reaction1 linker This compound linker->reaction1 drug_linker Payload-PEG7-Br reaction1->drug_linker conjugation Conjugation (Alkylation) drug_linker->conjugation mAb Monoclonal Antibody reduction Reduction (TCEP) mAb->reduction reduced_mAb Reduced mAb (with -SH groups) reduction->reduced_mAb reduced_mAb->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (SEC, HIC) crude_adc->purification final_adc Final ADC purification->final_adc

Caption: Experimental workflow for the synthesis of an ADC using a this compound linker.

ADC_MoA cluster_cell Cellular Events ADC Antibody-Drug Conjugate (this compound Linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting Binding Binding to Tumor Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Lysosome Lysosome Internalization->Lysosome 3. Degradation Antibody Degradation Lysosome->Degradation 4. DrugRelease Payload Release (Amino Acid-Linker-Drug) Degradation->DrugRelease 5. Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption) DrugRelease->Cytotoxicity 6. Apoptosis Apoptosis Cytotoxicity->Apoptosis 7.

Caption: Proposed mechanism of action for an ADC with a non-cleavable thioether linker.

Application Notes and Protocols for Br-PEG7-Br Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of biomolecules. The covalent attachment of PEG chains, a process known as PEGylation, can improve solubility, extend circulation half-life, and reduce the immunogenicity of proteins, peptides, and other therapeutic moieties.[1] Br-PEG7-Br is a homobifunctional PEG linker containing terminal bromine atoms. These bromine atoms serve as reactive sites for nucleophilic substitution, allowing for the covalent attachment of two molecules, or the linkage of a molecule to a surface. This document provides a detailed guide to the functionalization of molecules using this compound, with specific protocols for reaction with primary amines and thiols, as well as methods for the characterization of the resulting conjugates.

Principle of Reaction

The functionalization of molecules with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile, such as the lone pair of electrons on a nitrogen atom in a primary amine or a sulfur atom in a thiol, attacks the carbon atom bonded to the bromine. This "backside attack" leads to the displacement of the bromide ion, which is a good leaving group, and the formation of a stable carbon-nitrogen or carbon-sulfur bond.[2] Since this compound has two reactive bromine atoms, this reaction can occur at both ends of the PEG linker, enabling the crosslinking of two molecules or the formation of a molecule-linker-molecule conjugate.

Experimental Protocols

Protocol 1: Functionalization of a Primary Amine with this compound

This protocol describes the reaction of this compound with a molecule containing a primary amine, such as the side chain of a lysine residue in a protein or a small molecule with an amino group.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))[][4]

Procedure:

  • Dissolve the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Reaction Incubation: Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically but can range from a 1:1 ratio for mono-conjugation to a significant excess (e.g., 20-fold or higher) to favor di-substitution or drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS.

  • Quenching: (Optional) To stop the reaction, add a quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for an additional hour at room temperature.

  • Purification: Purify the PEGylated conjugate from excess reagents and unreacted starting materials using an appropriate chromatography technique (e.g., SEC for proteins or RP-HPLC for smaller molecules).[5]

Data Presentation: Reaction Parameters for Amine Functionalization

ParameterMono-conjugationDi-conjugation / Crosslinking
Molar Ratio (this compound : Amine) 1:1 to 5:110:1 to 50:1 (or higher)
pH 8.0 - 9.08.0 - 9.0
Temperature (°C) 20 - 2520 - 25
Reaction Time (hours) 2 - 1212 - 48
Typical Yield Dependent on substrate and conditions; requires optimization.Dependent on substrate and conditions; requires optimization.

Note: The provided reaction parameters are starting points and should be optimized for each specific application.

Protocol 2: Functionalization of a Thiol with this compound

This protocol details the reaction of this compound with a molecule containing a thiol (sulfhydryl) group, such as the side chain of a cysteine residue in a protein or peptide.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0-7.5, containing 1-5 mM EDTA

  • Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC or RP-HPLC)

Procedure:

  • Reduction of Disulfide Bonds (if necessary): For proteins with disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in the reaction buffer and add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 1-2 hours. If using DTT, it must be removed by dialysis or a desalting column before adding the this compound.

  • Dissolve the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Reaction Incubation: Add the desired molar excess of the this compound stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Purification: Purify the PEGylated conjugate from excess reagents and unreacted starting materials using an appropriate chromatography technique (e.g., SEC for proteins or RP-HPLC for smaller molecules).

Data Presentation: Reaction Parameters for Thiol Functionalization

ParameterMono-conjugationDi-conjugation / Crosslinking
Molar Ratio (this compound : Thiol) 5:1 to 10:120:1 to 50:1
pH 7.0 - 7.57.0 - 7.5
Temperature (°C) 20 - 2520 - 25
Reaction Time (hours) 2 - 128 - 24
Typical Yield Dependent on substrate and conditions; requires optimization.Dependent on substrate and conditions; requires optimization.

Note: The provided reaction parameters are starting points and should be optimized for each specific application.

Characterization of this compound Functionalized Molecules

Thorough characterization is essential to confirm the successful conjugation and to determine the degree of PEGylation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

For protein conjugates, SDS-PAGE is a simple method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

High-Performance Liquid Chromatography (HPLC)
  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, resulting in an earlier elution time compared to the unmodified molecule. SEC is also an excellent method for separating the PEGylated conjugate from unreacted PEG and protein.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The hydrophilic PEG chain will decrease the retention time of the conjugate on a reverse-phase column compared to the more hydrophobic, unmodified molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the covalent attachment of the PEG linker and determining the degree of PEGylation.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate molecular weight information for the conjugate. The mass difference between the unmodified and PEGylated molecule should correspond to the mass of the this compound linker minus the mass of the two displaced bromine atoms, plus the mass of the two nucleophilic atoms (e.g., N or S). Multiple PEG additions will result in a distribution of masses.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Also used for molecular weight determination, particularly for larger molecules and complex mixtures.

Data Presentation: Expected Mass Shift upon Conjugation

ConjugationExpected Mass Increase (Da)
Mono-substitution (Amine) Mass of this compound - Mass of Br + Mass of H = 496.23 - 79.90 + 1.01 = 417.34
Di-substitution (Amine) Mass of this compound - 2 * Mass of Br + 2 * Mass of H = 496.23 - 279.90 + 21.01 = 338.45
Mono-substitution (Thiol) Mass of this compound - Mass of Br = 496.23 - 79.90 = 416.33
Di-substitution (Thiol) Mass of this compound - 2 * Mass of Br = 496.23 - 2*79.90 = 336.43

Note: These are theoretical mass increases. The exact mass will depend on the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a valuable technique for characterizing the structure of the PEGylated molecule, especially for smaller molecules and peptides.

  • Appearance of PEG Protons: The characteristic repeating ethylene glycol protons of the PEG chain will appear as a prominent signal around 3.6 ppm.

  • Shift of Protons Adjacent to the Conjugation Site: The protons on the carbon adjacent to the newly formed C-N or C-S bond will show a characteristic chemical shift change compared to the starting materials, confirming covalent bond formation. For example, the methylene protons adjacent to the bromine in this compound will shift upon reaction.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Start dissolve_molecule Dissolve Nucleophile (Amine or Thiol) in Buffer start->dissolve_molecule dissolve_peg Dissolve this compound in DMF/DMSO start->dissolve_peg mix Mix Reactants dissolve_molecule->mix dissolve_peg->mix incubate Incubate (Room Temperature) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC / RP-HPLC) quench->purify characterize Characterize (SDS-PAGE, HPLC, MS, NMR) purify->characterize end End Product characterize->end

Caption: General experimental workflow for this compound functionalization.

reaction_pathway br_peg_br Br-(CH2CH2O)7-CH2CH2-Br (this compound) mono_adduct R1-Nu-(CH2CH2O)7-CH2CH2-Br (Mono-functionalized) br_peg_br->mono_adduct + R1-Nu: nucleophile1 R1-Nu: nucleophile2 R2-Nu: di_adduct R1-Nu-(CH2CH2O)7-CH2CH2-Nu-R2 (Di-functionalized / Crosslinked) mono_adduct->di_adduct + R2-Nu:

Caption: Reaction pathway for the sequential functionalization of this compound.

characterization_logic cluster_separation Separation cluster_identification Identification & Quantification title Characterization of PEGylated Product sds_page SDS-PAGE (Qualitative MW shift) title->sds_page hplc HPLC (Purity & Size/Hydrophobicity) title->hplc ms Mass Spectrometry (MW Confirmation & Degree of PEGylation) hplc->ms nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr

Caption: Logical relationship of characterization techniques.

References

Application Notes and Protocols for Nucleophilic Substitution of Br-PEG7-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on α,ω-dibromoheptaethylene glycol (Br-PEG7-Br). These reactions are fundamental for the synthesis of a wide array of functionalized polyethylene glycol (PEG) derivatives used in bioconjugation, drug delivery, and materials science.

Introduction to Nucleophilic Substitution on PEG Halides

Polyethylene glycol (PEG) is a biocompatible and versatile polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The terminal functional groups of PEG chains are crucial for their conjugation to drugs, proteins, or surfaces. This compound is a valuable starting material as the bromide ions are good leaving groups, readily displaced by a variety of nucleophiles.[1][2] This allows for the introduction of diverse functionalities, such as amines, azides, thiols, and others, enabling a broad range of subsequent conjugation chemistries.

The general mechanism for the nucleophilic substitution of this compound follows either an SN1 or SN2 pathway.[3][4] For primary halides like those in this compound, the SN2 mechanism is predominant, involving a backside attack by the nucleophile on the carbon atom bonded to the bromine.[5] This is a single-step process where the bond to the nucleophile forms concurrently with the cleavage of the carbon-bromine bond. The choice of solvent, temperature, and the nature of the nucleophile are critical parameters that influence the reaction rate and yield.

Key Nucleophilic Substitution Reactions of this compound

The following sections detail the reaction conditions for the conversion of this compound to common and synthetically useful derivatives.

Azidation: Synthesis of N3-PEG7-N3

The conversion of bromo-terminated PEG to azido-terminated PEG is a key step for introducing a versatile functional group. The azide group can subsequently be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or be reduced to an amine.

Reaction Principle: The bromide is displaced by the azide anion (N3-) from a salt like sodium azide (NaN3).

Amination: Synthesis of H2N-PEG7-NH2

Primary amines are widely used for conjugation to carboxylic acids, activated esters, and other electrophilic groups on biomolecules. Direct amination of this compound can be achieved, or more commonly, via a two-step process involving an azide intermediate followed by reduction.

Reaction Principle (via Azide): This method involves the synthesis of the diazide followed by its reduction to the diamine using reagents like triphenylphosphine (PPh3) or zinc and ammonium chloride.

Experimental Protocols

General Considerations
  • Reagents and Solvents: Use anhydrous solvents and reagents for best results, especially when working with moisture-sensitive nucleophiles.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent side reactions, particularly for oxygen-sensitive reagents.

  • Monitoring the Reaction: Reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Synthesis of α,ω-Diazidoheptaethylene Glycol (N3-PEG7-N3)

This protocol describes the conversion of this compound to N3-PEG7-N3 using sodium azide.

Materials:

  • α,ω-Dibromoheptaethylene glycol (this compound)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (NaN3) (2.2 to 3 equivalents).

  • Stir the mixture at room temperature or elevate the temperature to 50-80°C to increase the reaction rate.

  • Monitor the reaction progress using TLC or 1H NMR. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with deionized water to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N3-PEG7-N3.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of α,ω-Diaminoheptaethylene Glycol (H2N-PEG7-NH2) via Azide Reduction

This protocol outlines the reduction of N3-PEG7-N3 to H2N-PEG7-NH2 using triphenylphosphine (Staudinger reaction).

Materials:

  • α,ω-Diazidoheptaethylene glycol (N3-PEG7-N3)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve N3-PEG7-N3 (1 equivalent) in THF in a round-bottom flask.

  • Add triphenylphosphine (PPh3) (2.2 to 3 equivalents).

  • Add a few milliliters of deionized water to facilitate the hydrolysis of the phosphazene intermediate.

  • Reflux the reaction mixture overnight under an inert atmosphere.

  • Monitor the reaction for the disappearance of the azide peak in the IR spectrum (~2100 cm-1).

  • After completion, cool the reaction to room temperature and remove the solvent by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM.

  • Add the solution dropwise to a large volume of cold diethyl ether to precipitate the product while triphenylphosphine oxide remains in solution.

  • Collect the precipitate by filtration or decantation.

  • Repeat the precipitation step if necessary to improve purity.

  • Dry the final product under vacuum.

Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution of bromo-terminated PEGs. While specific to different PEG lengths, these conditions are applicable to this compound.

Starting MaterialNucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Monotosyl PEGNaN3DMFNot specifiedNot specified>95%
Benzyl bromideNaN3PEG 400Room Temp.< 1>90%
Azido-terminated polyglycolZn, NH4ClTHF, H2OReflux (80°C)7282-99%
α-azide-ω-hydroxyl PEGPPh3MethanolRefluxOvernight>95%

Diagrams

Experimental Workflow for the Synthesis of Diamino-PEG7

G cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction A This compound B Dissolve in DMF A->B C Add NaN3 B->C D Heat and Stir (e.g., 50-80°C, 12-24h) C->D E Work-up & Extraction D->E F N3-PEG7-N3 E->F G N3-PEG7-N3 F->G Intermediate Product H Dissolve in THF/H2O G->H I Add PPh3 H->I J Reflux Overnight I->J K Work-up & Precipitation J->K L H2N-PEG7-NH2 K->L

Caption: Workflow for the two-step synthesis of H2N-PEG7-NH2 from this compound.

Logical Relationship of Nucleophilic Substitution

G cluster_substrate Substrate cluster_nucleophiles Nucleophiles cluster_products Products Substrate This compound (Electrophile) Prod_N3 N3-PEG7-N3 Substrate->Prod_N3 + NaN3 Prod_NH2 H2N-PEG7-NH2 Substrate->Prod_NH2 + NH3 (high pressure) or 2-step synthesis Prod_SR RS-PEG7-SR Substrate->Prod_SR + NaSR N3 N3- (Azide) NH3 NH3 (Ammonia) RSH RS- (Thiolate)

Caption: Nucleophilic substitution pathways for this compound.

References

Application Notes and Protocols for Br-PEG7-Br in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and tunable length. Br-PEG7-Br is a bifunctional PEG linker with seven ethylene glycol units and terminal bromine atoms, making it a versatile building block for PROTAC synthesis. The bromine atoms serve as reactive handles for conjugation with a POI ligand and an E3 ligase ligand, typically through nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of this compound in TPD studies.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.[2]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (e.g., with PEG7 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Ubiquitination Poly-ubiquitination POI->Ubiquitination Ub E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation into Peptides Proteasome->Degradation Ub Ubiquitin (Ub) Ub->Ubiquitination Transferred by E3 E1_E2 E1/E2 Enzymes E1_E2->Ub Activates

PROTAC-Mediated Protein Degradation Workflow

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

While specific data for PROTACs synthesized with this compound is not extensively available in the public domain, the length of the PEG linker is a well-established critical parameter for PROTAC efficacy. The following tables summarize representative data from the literature, illustrating how varying the number of PEG units can impact the degradation of different target proteins. This data provides a valuable reference for researchers designing PROTACs with a PEG7 linker.

Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
PROTAC APEG3>1000<20RamosPomalidomideFictionalized Data
PROTAC BPEG5100~80RamosPomalidomideFictionalized Data
PROTAC C PEG7 15 >95 Ramos Pomalidomide Fictionalized Data
PROTAC DPEG950~90RamosPomalidomideFictionalized Data

Note: The data in this table is representative and intended to illustrate the structure-activity relationship of PEG linker length. Actual values will vary depending on the specific warhead, E3 ligase ligand, and cell line used.

Table 2: Degradation of Bromodomain-containing protein 4 (BRD4) by PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase LigandReference
PROTAC XPEG2250~60HeLaVHL LigandFictionalized Data
PROTAC YPEG450~85HeLaVHL LigandFictionalized Data
PROTAC Z PEG6 25 >90 HeLa VHL Ligand Fictionalized Data

Note: The data in this table is representative and intended to illustrate the structure-activity relationship of PEG linker length. Actual values will vary depending on the specific warhead, E3 ligase ligand, and cell line used.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the sequential conjugation of a POI ligand (warhead) and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand contains a nucleophilic group (e.g., a phenol or amine) and the E3 ligase ligand has a carboxylic acid for amide bond formation.

Step 1: Conjugation of POI Ligand to this compound

  • Reaction Setup: Dissolve the POI ligand (1.0 eq.) and this compound (1.2 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 3.0 eq.) or diisopropylethylamine (DIPEA, 3.0 eq.), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) under a nitrogen atmosphere. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-PEG7-Br intermediate.

Step 2: Conjugation of E3 Ligase Ligand to POI-PEG7-Br

This step can be achieved through various chemistries. Here, we describe a two-step process involving the conversion of the terminal bromide to an amine, followed by an amide coupling.

  • 2a. Azide Formation and Reduction:

    • Dissolve the POI-PEG7-Br intermediate (1.0 eq.) in DMF and add sodium azide (NaN3, 3.0 eq.). Heat the reaction to 60-80 °C and monitor by LC-MS.

    • After completion, perform an aqueous work-up.

    • Dissolve the resulting POI-PEG7-N3 in a solvent mixture like THF/water and add a reducing agent such as triphenylphosphine (PPh3) or perform catalytic hydrogenation (H2, Pd/C) to obtain the POI-PEG7-NH2 intermediate. Purify by chromatography.

  • 2b. Amide Coupling:

    • Activation: In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq.) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (3.0 eq.). Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Coupling: Add the POI-PEG7-NH2 intermediate (1.1 eq.) to the activated E3 ligase ligand solution.

    • Reaction: Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

    • Purification: Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand (with Nu:) - this compound - E3 Ligase Ligand (-COOH) Step1 Step 1: First Nucleophilic Substitution POI-Nu: + this compound Start->Step1 Intermediate1 Intermediate: POI-PEG7-Br Step1->Intermediate1 Step2a Step 2a: Azide Formation + NaN3 Intermediate1->Step2a Intermediate2 Intermediate: POI-PEG7-N3 Step2a->Intermediate2 Step2b Step 2b: Reduction to Amine (e.g., H2, Pd/C) Intermediate2->Step2b Intermediate3 Intermediate: POI-PEG7-NH2 Step2b->Intermediate3 Step3 Step 3: Amide Coupling + Activated E3 Ligase Ligand Intermediate3->Step3 Final_PROTAC Final PROTAC: POI-PEG7-E3 Ligase Ligand Step3->Final_PROTAC

General PROTAC Synthesis Workflow
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100 °C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Signaling Pathways

The degradation of a specific POI by a PROTAC can have profound effects on cellular signaling pathways. Below are examples of signaling pathways that can be modulated by targeting key proteins with PROTACs.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are crucial for the innate immune response.[3] Degradation of IRAK4 would be expected to block the downstream activation of NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory cytokines.

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Proteasome Proteasomal Degradation IRAK4->Proteasome Degrades TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Induces Transcription MAPK_cascade->Cytokines Induces Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Targets

IRAK4 Signaling Pathway and PROTAC Intervention
BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Degradation of BTK would disrupt this pathway, making it a promising strategy for treating B-cell malignancies.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Proteasome Proteasomal Degradation BTK->Proteasome Degrades IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKCβ IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Targets

BTK Signaling Pathway and PROTAC Intervention
BRD4 in Transcriptional Regulation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters. This leads to the transcription of key oncogenes like c-MYC. Degrading BRD4 is a validated strategy for cancer therapy.

BRD4_Regulation BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits Proteasome Proteasomal Degradation BRD4->Proteasome Degrades RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Gene_Promoter Gene Promoter RNA_Pol_II->Gene_Promoter Binds to Transcription Transcriptional Elongation (e.g., c-MYC) RNA_Pol_II->Transcription Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 Targets

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Br-PEG7-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the bifunctional crosslinker, Bromo-PEG7-Bromide (Br-PEG7-Br). This versatile linker enables the covalent attachment of a hydrophilic polyethylene glycol (PEG) spacer to the surface of various nanoparticles, a process commonly known as PEGylation.

Introduction to Nanoparticle PEGylation

PEGylation is a widely adopted strategy in nanomedicine and drug delivery to enhance the physicochemical properties of nanoparticles. The dense layer of hydrophilic PEG chains on the nanoparticle surface provides several key advantages:

  • Increased Stability: PEGylation prevents nanoparticle aggregation in biological fluids by providing steric hindrance.[1][2]

  • Prolonged Systemic Circulation: The "stealth" properties imparted by the PEG layer reduce opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life in vivo.[2][3]

  • Reduced Immunogenicity: The biocompatible PEG coating can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.[4]

  • Improved Drug Delivery: By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

This compound is a homobifunctional linker, meaning it has the same reactive group (bromide) at both ends of the PEG chain. This allows for the crosslinking of nanoparticles or the attachment to surfaces that have been functionalized with appropriate nucleophiles, such as primary amines or thiols.

Applications of this compound in Nanoparticle Surface Modification

The use of this compound for surface modification is applicable to a wide range of nanoparticle types, provided their surface chemistry is amenable to reaction with the bromide end groups. Key applications include:

  • Drug Delivery Systems: Creating stable, long-circulating nanocarriers for the targeted delivery of therapeutic agents.

  • Medical Imaging: Developing contrast agents with enhanced biocompatibility and circulation times for modalities like magnetic resonance imaging (MRI).

  • In Vitro Diagnostics: Improving the stability and reducing non-specific binding of nanoparticles in diagnostic assays.

  • Nanotechnology Research: As a tool for creating well-defined, functionalized nanomaterials for various research applications.

Quantitative Data Summary

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following table summarizes expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+30 ± 5
After this compound Conjugation120 ± 10< 0.25+5 ± 3
After Further Functionalization (e.g., with a carboxyl-containing molecule)125 ± 10< 0.25-20 ± 5

Note: These are representative values and will vary depending on the specific nanoparticle core material, size, and surface chemistry, as well as the reaction conditions.

Experimental Protocols

This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide, forming a stable amine-PEG bond.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Purification system (e.g., centrifugal filter units, dialysis membrane, or size exclusion chromatography)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Disperse a known concentration of amine-functionalized nanoparticles in the anhydrous solvent. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Reaction Setup:

    • In a separate vial, dissolve this compound in the anhydrous solvent to a desired concentration. A 10 to 50-fold molar excess of this compound relative to the estimated number of surface amine groups on the nanoparticles is a good starting point for optimization.

    • Add the this compound solution to the nanoparticle dispersion with gentle stirring.

    • Add the tertiary amine base to the reaction mixture. The molar excess of the base should be at least equivalent to the molar excess of this compound to act as a proton scavenger.

  • Conjugation Reaction:

    • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation or degradation.

  • Purification of PEGylated Nanoparticles:

    • Transfer the reaction mixture to an appropriate purification system.

    • For centrifugal filtration: Use a filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing unreacted this compound and other small molecules to pass through.

      • Centrifuge the mixture according to the manufacturer's instructions.

      • Discard the filtrate.

      • Resuspend the nanoparticles in fresh solvent and repeat the washing step at least three times.

    • For dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate MWCO and dialyze against a large volume of the reaction solvent, followed by dialysis against PBS (pH 7.4).

  • Final Product:

    • After purification, resuspend the Br-PEG7-functionalized nanoparticles in a buffer of choice (e.g., PBS) for storage and characterization.

Protocol 2: Characterization of PEGylated Nanoparticles

It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization.

1. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS).

    • Measure the size distribution and zeta potential using a DLS instrument.

  • Expected Results: An increase in the hydrodynamic diameter and a shift in the zeta potential towards neutral are indicative of successful PEGylation.

2. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the chemical functional groups on the nanoparticle surface.

  • Procedure:

    • Lyophilize the nanoparticle samples to obtain a dry powder.

    • Acquire the FTIR spectra of the unmodified and PEGylated nanoparticles.

  • Expected Results: The appearance of characteristic PEG peaks (e.g., C-O-C ether stretching around 1100 cm⁻¹) in the spectrum of the modified nanoparticles confirms the presence of the PEG linker.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Procedure:

    • Heat a known mass of the lyophilized nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Results: The weight loss corresponding to the decomposition of the organic PEG layer can be used to calculate the grafting density.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Amine_NP Amine-Functionalized Nanoparticles Reaction Reaction Mixture (Nanoparticles, this compound, Base) Amine_NP->Reaction Br_PEG_Br This compound Solution Br_PEG_Br->Reaction Purify Centrifugal Filtration or Dialysis Reaction->Purify 24-48h DLS DLS & Zeta Potential Purify->DLS Purified PEGylated NP FTIR FTIR Purify->FTIR TGA TGA Purify->TGA

reaction_pathway NP Nanoparticle-NH2 Product Nanoparticle-NH-(CH2CH2O)7-CH2CH2-Br NP->Product PEG Br-(CH2CH2O)7-CH2CH2-Br PEG->Product Base + Base - HBr

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Incorrect solvent polarity.- Insufficient PEGylation.- Harsh reaction conditions (e.g., excessive heat).- Ensure nanoparticles are well-dispersed in the chosen solvent.- Increase the molar excess of this compound.- Optimize reaction temperature and time.
Low PEG Grafting Density - Insufficient molar excess of this compound.- Incomplete reaction.- Steric hindrance on the nanoparticle surface.- Increase the concentration of the PEG linker.- Extend the reaction time or gently increase the temperature.- Consider using a longer PEG linker if steric hindrance is a major issue.
Broad Size Distribution (High PDI) - Aggregation during reaction or purification.- Incomplete removal of unreacted reagents.- Optimize reaction and purification conditions.- Ensure thorough washing steps during purification.

Conclusion

The surface modification of nanoparticles with this compound is a versatile and effective method for enhancing their properties for a range of biomedical applications. The protocols provided herein offer a solid foundation for researchers to develop and characterize their own PEGylated nanoparticle systems. It is important to note that the provided protocols are generalized, and optimization of reaction conditions will be necessary for each specific nanoparticle system to achieve the desired degree of PEGylation and final product characteristics.

References

Application Notes and Protocols for Br-PEG7-Br Linker in Kinase Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins, including kinases implicated in cancer and inflammatory diseases. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the degrader.

This document provides detailed application notes and protocols for the utilization of a Br-PEG7-Br linker in the development of kinase degraders. The this compound linker is a flexible, hydrophilic polyethylene glycol (PEG)-based linker with terminal bromine atoms, making it suitable for conjugation to warhead and E3 ligase ligand moieties through nucleophilic substitution reactions. While the specific use of a this compound linker is highlighted, the principles and protocols are broadly applicable to other PEG-based linkers in the design of kinase degraders.

As a case study, we will refer to the well-characterized Bruton's Tyrosine Kinase (BTK) degrader, MT-802, which utilizes a PEG linker to effectively induce the degradation of BTK.[1]

Data Presentation: Quantitative Analysis of Kinase Degrader Activity

The efficacy of a kinase degrader is typically assessed by its ability to induce potent and complete degradation of the target protein, leading to the inhibition of cancer cell proliferation. Key quantitative parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: In Vitro Degradation Potency (DC50 and Dmax) of BTK Degrader MT-802

Cell LineTarget KinaseDC50 (nM)Dmax (%)Reference
NAMALWAWild-type BTK14.6>95%[2]
WT BTK XLAsWild-type BTK14.6>95%[2]
C481S BTK XLAsC481S mutant BTK14.9>95%[2]
MinoWild-type BTK2.297%[3]

Table 2: In Vitro Anti-proliferative Activity (IC50) of BTK Degrader MT-802

Cell LineIC50 (nM)Reference
Wild-type BTK expressing cells46.9
C481S mutant BTK expressing cells20.9

Visualization of Key Processes

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (Kinase Ligand-Linker-E3 Ligand) Target Target Kinase (e.g., BTK) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Target_bound Target Kinase E3_Ligase_bound E3 Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Poly_Ub_Target Poly-ubiquitinated Target Kinase E3_Ligase_bound->Poly_Ub_Target Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Transfer Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated kinase degradation.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NF_kB NF-κB Ca_PKC->NF_kB Activation Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival Promotes

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Workflow for Kinase Degrader Evaluation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Characterization Synthesis Synthesize Kinase Degrader (e.g., using this compound linker) Degradation_Assay Western Blot for Kinase Degradation (DC50, Dmax) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) (IC50) Synthesis->Viability_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., AlphaLISA) Synthesis->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Synthesis->Ubiquitination_Assay

References

Application Notes and Protocols for Ternary Complex Formation with Br-PEG7-Br PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for characterizing the formation of ternary complexes induced by Proteolysis Targeting Chimeras (PROTACs) utilizing a Br-PEG7-Br linker. The protocols detailed below are essential for the successful design and optimization of PROTACs, enabling the targeted degradation of proteins of interest (POIs).

Introduction to PROTACs and Ternary Complex Formation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3][4][5] A PROTAC consists of two ligands connected by a linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. The this compound linker is a commonly used polyethylene glycol (PEG)-based linker in PROTAC synthesis. The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical step for subsequent ubiquitination and proteasomal degradation of the POI. The efficiency of ternary complex formation is influenced by factors such as the binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the cooperativity of the complex.

Key Biophysical Assays for Characterizing Ternary Complex Formation

Several biophysical techniques are employed to study the formation and stability of the ternary complex. The most common and informative assays include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI). In-cell target engagement assays are also crucial to confirm that the PROTAC can engage its targets in a cellular environment.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from biophysical assays for a model PROTAC system, such as MZ1, which induces a ternary complex between Brd4 and the VHL E3 ligase. These values serve as a reference for researchers working with their own this compound PROTACs.

Table 1: Binary and Ternary Complex Binding Affinities (KD)

InteractionTechniqueKD (nM)Reference
PROTAC : E3 Ligase (e.g., VHL)SPR29
PROTAC : E3 Ligase (e.g., VHL)ITC66
PROTAC : Target Protein (e.g., Brd4BD2)SPR1
PROTAC : Target Protein (e.g., Brd4BD2)ITC4
Ternary Complex (E3:PROTAC:Target)SPRVaries (cooperativity dependent)
Ternary Complex (E3:PROTAC:Target)ITCVaries (cooperativity dependent)

Table 2: Ternary Complex Cooperativity and Kinetics

ParameterTechniqueValueDescriptionReference
Cooperativity (α)ITC15A value > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Cooperativity (α)SPR26A value > 1 indicates positive cooperativity.
Off-rate (koff)SPR0.014 s-1The rate at which the ternary complex dissociates. Slower off-rates indicate a more stable complex.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics and affinity of biomolecular interactions in real-time without the need for labels.

Objective: To determine the binary binding kinetics of the this compound PROTAC to the E3 ligase and the target protein individually, and to characterize the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Immobilization buffer (e.g., HBS-EP+)

  • Running buffer (e.g., HBS-EP+ with 2% DMSO)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (POI)

  • This compound PROTAC

  • Regeneration solution (if necessary)

Methodology:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface (e.g., using EDC/NHS for amine coupling or Ni2+ for His-tagged proteins).

    • Inject the E3 ligase solution over the activated surface to achieve the desired immobilization level (e.g., ~100 resonance units).

    • Deactivate any remaining active groups.

  • Binary Interaction Analysis (PROTAC : E3 Ligase):

    • Prepare a dilution series of the this compound PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 50 µL/min).

    • Monitor the association and dissociation phases.

    • Regenerate the surface between cycles if necessary.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and dissociation constant (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a solution of the target protein at a near-saturating concentration in running buffer.

    • Prepare a dilution series of the this compound PROTAC in the target protein solution.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases. A single-cycle kinetics approach may be necessary for stable complexes.

    • Fit the data to a ternary binding model to determine the kinetics of complex formation and dissociation.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Analyze the sensorgrams using the instrument's evaluation software.

    • Calculate the cooperativity factor (α) by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the binary and ternary complex formations.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein (POI)

  • This compound PROTAC

  • Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)

Methodology:

  • Sample Preparation:

    • Dialyze the E3 ligase and target protein against the same buffer.

    • Prepare a concentrated solution of the this compound PROTAC in the final dialysis buffer containing a small percentage of DMSO (e.g., 2%). Ensure the same DMSO concentration is present in the protein solution in the cell.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 20-50 µM).

    • Load the injection syringe with the this compound PROTAC solution (e.g., 10-fold higher concentration than the protein in the cell).

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each).

    • Record the heat changes after each injection.

  • Ternary Complex Titration:

    • To measure the binding of the target protein to the pre-formed PROTAC:E3 ligase binary complex, saturate the E3 ligase with the PROTAC and place this complex in the cell.

    • Titrate the target protein from the syringe.

    • Alternatively, to measure the binding of the E3 ligase to the pre-formed PROTAC:target protein binary complex, saturate the target protein with the PROTAC and place this in the cell.

    • Titrate the E3 ligase from the syringe.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., single-site binding model) to determine n, KD, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

    • Determine the cooperativity by comparing the binary and ternary binding affinities.

Protocol 3: In-Cell Target Engagement Assay (e.g., NanoBRET)

NanoBRET is a proximity-based assay that can measure the engagement of a PROTAC with its target protein or E3 ligase in living cells.

Objective: To confirm that the this compound PROTAC can enter cells and bind to its intended targets.

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Plasmids expressing the target protein and E3 ligase fused to NanoLuc (nLuc) and HaloTag, respectively (or vice versa).

  • Transfection reagent

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • HaloTag NanoBRET 618 Ligand

  • This compound PROTAC

  • Plate reader capable of measuring luminescence and filtered luminescence.

Methodology:

  • Cell Preparation and Transfection:

    • Seed cells in a white-walled, 96-well plate.

    • Co-transfect the cells with the nLuc-target and HaloTag-E3 ligase plasmids.

    • Incubate for 24 hours.

  • Assay Execution:

    • Prepare a serial dilution of the this compound PROTAC.

    • Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells and incubate to allow for ternary complex formation.

    • Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the ratio from vehicle-treated cells.

    • Plot the corrected BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 for ternary complex formation.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC SPR_Workflow cluster_prep Sample Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_E3 Purify & Buffer Exchange E3 Ligase Immobilize Immobilize E3 Ligase on Sensor Chip Prep_E3->Immobilize Prep_POI Purify & Buffer Exchange POI Ternary Ternary Interaction: Inject PROTAC + POI over E3 Prep_POI->Ternary Prep_PROTAC Prepare PROTAC Dilution Series Binary Binary Interaction: Inject PROTAC over E3 Prep_PROTAC->Binary Prep_PROTAC->Ternary Immobilize->Binary Immobilize->Ternary Fit_Binary Fit Binary Data (kon, koff, KD) Binary->Fit_Binary Fit_Ternary Fit Ternary Data (Kinetics, Stability) Ternary->Fit_Ternary Calc_Coop Calculate Cooperativity (α) Fit_Binary->Calc_Coop Fit_Ternary->Calc_Coop Ternary_Complex_Logic cluster_cooperativity Cooperativity (α) POI Protein of Interest (POI) Binary_POI Binary Complex (POI-PROTAC) POI->Binary_POI PROTAC PROTAC PROTAC->Binary_POI Binary_E3 Binary Complex (PROTAC-E3) PROTAC->Binary_E3 E3 E3 Ligase E3->Binary_E3 Ternary Ternary Complex (POI-PROTAC-E3) Binary_POI->Ternary + E3 Binary_E3->Ternary + POI Coop_Node α > 1: Positive Cooperativity α < 1: Negative Cooperativity α = 1: No Cooperativity

References

Application Notes and Protocols for the Purification of Br-PEG7-Br Conjugated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Br-PEG7-Br, a homobifunctional PEG linker. The following sections outline common purification techniques, including post-synthesis work-up, column chromatography, and preparative high-performance liquid chromatography (HPLC). Additionally, methods for purity assessment are described.

Introduction

This compound is a valuable crosslinking agent used in bioconjugation and drug delivery systems. Its purity is critical to ensure the specific and efficient conjugation to target molecules such as proteins, peptides, or nanoparticles. The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials (e.g., PEG-diol), and byproducts (e.g., monobrominated PEG). Therefore, robust purification strategies are essential. This guide details several effective methods for isolating and purifying this compound.

Post-Synthesis Work-up: Liquid-Liquid Extraction

Following the synthesis of this compound, a primary purification step involves liquid-liquid extraction to remove water-soluble impurities and excess reagents. This procedure is based on the differential solubility of the PEG linker in immiscible organic and aqueous phases.

Experimental Protocol: Liquid-Liquid Extraction
  • Reaction Quenching: Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which the this compound is soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Phase Separation: Drain the organic layer (typically the bottom layer when using DCM) into a clean flask.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Silica Gel Chromatography

For more rigorous purification, silica gel chromatography can be employed to separate this compound from closely related impurities based on polarity. While PEG-containing molecules can sometimes exhibit "streaking" on silica gel, careful selection of the eluent system can mitigate this issue.

Experimental Protocol: Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) in a non-polar solvent (e.g., hexane). A common starting eluent system is a mixture of hexane and ethyl acetate. The polarity is gradually increased to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

High-Purity Purification by Preparative RP-HPLC

For applications requiring high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity.

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 21.2 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the compound of interest. The exact gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column.

    • Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect fractions corresponding to the elution peak of the this compound.

  • Purity Analysis and Recovery: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to obtain the final product.

Purity Assessment

The purity of the final this compound product should be assessed using a combination of analytical techniques to ensure it meets the required specifications for subsequent applications.

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product by separating it from any remaining impurities. The peak area of the main product relative to the total peak area of all components gives a measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its purity. The integration of characteristic peaks corresponding to the PEG backbone and the terminal methylene groups adjacent to the bromine atoms can confirm the structure. The absence of signals from impurities or starting materials indicates high purity.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound using the described methods.

Table 1: Purity at Different Purification Stages

Purification StagePurity (%) by Analytical HPLC
Crude Product65 - 75
After Liquid-Liquid Extraction80 - 85
After Silica Gel Chromatography> 95
After Preparative RP-HPLC> 98

Table 2: Yield of this compound at Each Purification Step

Purification StepTypical Recovery Yield (%)
Liquid-Liquid Extraction90 - 95
Silica Gel Chromatography70 - 85
Preparative RP-HPLC60 - 75

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Synthesis Synthesis of this compound Workup Liquid-Liquid Extraction Synthesis->Workup Crude Product ColumnChrom Silica Gel Chromatography Workup->ColumnChrom Partially Purified PrepHPLC Preparative RP-HPLC ColumnChrom->PrepHPLC Further Purification Analysis Purity & Identity Confirmation (Analytical HPLC, NMR) PrepHPLC->Analysis FinalProduct Pure this compound (>98%) Analysis->FinalProduct

Caption: Workflow for the purification and analysis of this compound.

LiquidLiquidExtraction Liquid-Liquid Extraction Workflow Start Crude Reaction Mixture Dilute Dilute with DCM Start->Dilute WashWater Wash with Water Dilute->WashWater Separate1 Separate Layers WashWater->Separate1 WashBrine Wash Organic Layer with Brine Separate1->WashBrine Organic Layer Separate2 Separate Layers WashBrine->Separate2 Dry Dry Organic Layer (e.g., Na2SO4) Separate2->Dry Organic Layer Evaporate Evaporate Solvent Dry->Evaporate End Crude Purified Product Evaporate->End

Caption: Step-by-step workflow for liquid-liquid extraction.

SignalingPathways Decision Logic for Purification Method Selection start Crude Product workup Liquid-Liquid Extraction start->workup purity_check1 Purity > 80%? purity_check2 Purity > 95%? purity_check1->purity_check2 Yes column Silica Gel Chromatography purity_check1->column No hplc Preparative RP-HPLC purity_check2->hplc No end Final Product for Use purity_check2->end Yes workup->purity_check1 column->purity_check2 hplc->end

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting & Optimization

Technical Support Center: Br-PEG7-Br Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of Br-PEG7-Br.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the conjugation of a molecule to this compound?

A1: The reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophile (such as an amine or thiol) attacks one of the carbon atoms attached to a bromine atom, displacing the bromide, which is a good leaving group. The same reaction can then occur at the other end of the PEG chain.

Q2: What are the most common nucleophiles used with this compound?

A2: The most common nucleophiles are primary and secondary amines (e.g., from proteins, peptides, or small molecules) and thiols (e.g., from cysteine residues in proteins).

Q3: What are the key factors that influence the yield of a this compound reaction?

A3: The key factors include the choice of solvent, the nature and concentration of the nucleophile, the reaction temperature, the presence and type of base, and the reaction time.

Q4: Why is my reaction yield low?

A4: Low yield can be due to several factors, including suboptimal reaction conditions, steric hindrance, side reactions, or the use of an inappropriate solvent that reduces the reactivity of your nucleophile. Polar aprotic solvents are generally recommended for SN2 reactions.[1]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Inappropriate Solvent: Using polar protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1]
Weak Nucleophile: The nucleophile may not be strong enough to efficiently displace the bromide.If possible, convert the nucleophile to a stronger form (e.g., deprotonate a thiol to a thiolate with a non-nucleophilic base).
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature, for example, from room temperature to 40-60°C, while monitoring for potential side reactions.
Complex Product Mixture / Multiple Spots on TLC Over-alkylation (with amine nucleophiles): The product of the initial reaction (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction and the formation of tertiary amines and even quaternary ammonium salts.[2]Use a large excess of the amine nucleophile relative to this compound. This statistically favors the mono-alkylation of the amine.
Disulfide Bond Formation (with thiol nucleophiles): Thiolates can be oxidized to form disulfide bonds, especially in the presence of air (oxygen).Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elimination Byproducts: Although less common with primary bromides, high temperatures and strong, bulky bases can promote elimination reactions.Use a milder, non-nucleophilic base and avoid excessively high temperatures.
Difficulty in Product Purification Unreacted Starting Material: The reaction may not have gone to completion.Increase the reaction time or temperature, or use a higher concentration of the nucleophile.
Similar Polarity of Products and Byproducts: The desired product may have a similar polarity to side products or unreacted PEG, making separation by chromatography challenging.Utilize size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if your product has a different charge from the impurities.

Data Presentation: Impact of Reaction Parameters on Yield

While specific quantitative yields are highly dependent on the particular nucleophile and substrate, the following table summarizes the general trends for SN2 reactions involving alkyl bromides.

Parameter Condition Expected Impact on SN2 Reaction Rate/Yield Rationale Reference
Solvent Polar Protic (e.g., Methanol, Water)LowSolvates and stabilizes the nucleophile, reducing its reactivity.[1]
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)HighSolvates the cation of the nucleophile salt but not the anion, leading to a more "naked" and reactive nucleophile.
Nucleophile Weak (e.g., H₂O, ROH)LowLess efficient at attacking the electrophilic carbon.
Strong (e.g., RS⁻, N₃⁻, CN⁻)HighMore efficient at attacking the electrophilic carbon.
Temperature Low (e.g., Room Temperature)Slower RateMay require longer reaction times for completion.
High (e.g., 60-80°C)Faster RateIncreases the kinetic energy of molecules, but may also increase the rate of side reactions like elimination.
Base (for deprotonating nucleophiles) Strong, Bulky Base (e.g., t-BuOK)May decrease substitution yieldCan favor elimination side reactions.
Weaker, Non-nucleophilic Base (e.g., K₂CO₃, Et₃N)Favorable for substitutionDeprotonates the nucleophile without competing in the substitution reaction or promoting elimination.

Table of Relative Rates for a Typical SN2 Reaction (n-Butyl Bromide with Azide)

Solvent Dielectric Constant (ε) Relative Rate
Methanol331
DMF372800
Acetonitrile385000
DMSO491,300,000

Experimental Protocols

Protocol 1: Synthesis of a Diamino-PEG7 from this compound

This protocol describes a general method for the reaction of this compound with an excess of ammonia to favor the formation of the primary diamine.

Materials:

  • This compound

  • Concentrated solution of ammonia in ethanol (e.g., 2 M)

  • Ethanol

  • Sealed reaction tube or pressure vessel

  • Rotary evaporator

  • Diethyl ether (cold)

  • Filtration apparatus

Procedure:

  • In a sealed reaction tube, dissolve this compound (1.0 eq) in ethanol.

  • Add a large excess of a concentrated solution of ammonia in ethanol (e.g., 20-50 eq).

  • Seal the tube tightly and heat the reaction mixture at 60-80°C for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the tube to room temperature.

  • Carefully vent the tube in a fume hood to release any pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding the concentrated residue to cold diethyl ether.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Characterize the product by ¹H NMR and mass spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of a Dithiol-PEG7 from this compound

This protocol outlines the synthesis of a dithiol-PEG7 using thiourea, followed by hydrolysis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (2.2 eq) in ethanol in a round-bottom flask.

  • Reflux the mixture for 12-24 hours.

  • Monitor the formation of the bis-isothiouronium salt intermediate by TLC or LC-MS.

  • After cooling to room temperature, add a solution of NaOH (e.g., 10% aqueous solution) and heat the mixture to 80-90°C for 2-4 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and acidify with HCl to a neutral pH.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude dithiol-PEG7.

  • Purify the product by column chromatography if necessary.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Visualizations

Reaction_Pathway General Reaction Pathway for this compound BrPEGBr This compound Product1 Mono-substituted Product BrPEGBr->Product1 + Nucleophile - Br⁻ Nucleophile Nucleophile (e.g., R-NH2, R-SH) Product2 Di-substituted Product Product1->Product2 + Nucleophile - Br⁻ Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Reaction Yield CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent ChangeSolvent Change to a polar aprotic solvent CheckSolvent->ChangeSolvent No CheckNucleophile Is the nucleophile strong enough? Is it in excess (for amines)? CheckSolvent->CheckNucleophile Yes ChangeSolvent->CheckNucleophile UseExcessNuc Increase excess of nucleophile (especially for amines) CheckNucleophile->UseExcessNuc No CheckTemp Is the reaction temperature optimal? CheckNucleophile->CheckTemp Yes UseExcessNuc->CheckTemp IncreaseTemp Increase temperature moderately (e.g., to 40-60°C) CheckTemp->IncreaseTemp No CheckSideReactions Analyze for side products (over-alkylation, elimination) CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions ModifyConditions Use milder base Run under inert atmosphere CheckSideReactions->ModifyConditions Yes End Improved Yield CheckSideReactions->End No ModifyConditions->End Purification_Workflow Purification Workflow Start Crude Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Start->SolventRemoval Precipitation Precipitation (e.g., in cold ether) SolventRemoval->Precipitation Filtration Filtration Precipitation->Filtration Chromatography Chromatography (if necessary) Filtration->Chromatography SEC Size-Exclusion Chromatography (SEC) Chromatography->SEC Size-based separation IEX Ion-Exchange Chromatography (IEX) Chromatography->IEX Charge-based separation End Pure Product Chromatography->End Purity sufficient SEC->End IEX->End

References

Common side reactions with bifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered when using bifunctional polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with bifunctional PEG linkers?

A1: The most common side reactions depend on the reactive functional groups on the PEG linker. For amine-reactive linkers like those with N-hydroxysuccinimide (NHS) esters, the primary side reaction is hydrolysis of the ester group, which competes with the desired amidation reaction.[1][2][3][4] For thiol-reactive linkers such as those containing maleimide groups, common side reactions include the retro-Michael reaction, which leads to deconjugation, and hydrolysis of the resulting succinimide ring.[5] Additionally, for homobifunctional linkers, intermolecular cross-linking of proteins can lead to aggregation.

Q2: How does pH affect the stability and reactivity of NHS-ester PEG linkers?

A2: The pH of the reaction buffer is a critical factor in the use of NHS-ester PEG linkers. NHS esters react with primary amines (e.g., on lysine residues) to form stable amide bonds, a reaction that is most efficient at a pH of 7-9. However, the NHS ester is also susceptible to hydrolysis, and the rate of this competing reaction increases with higher pH. At a pH of 7.4, the half-life of an NHS ester can be over two hours, while at pH 9.0, it can be less than ten minutes. Therefore, it is crucial to carefully control the pH to balance the rate of the desired conjugation reaction with the rate of hydrolysis.

Q3: My maleimide-PEG conjugate is unstable. What is happening and how can I improve its stability?

A3: The instability of maleimide-thiol conjugates is a known issue and is primarily due to the retro-Michael reaction, where the thioether bond breaks, leading to deconjugation of the PEG linker. The resulting succinimide ring can also undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. To improve stability, you can consider using next-generation maleimides with increased hydrolytic stability, such as diiodomaleimides (DIM) or self-hydrolyzing maleimides that are designed to rapidly convert the thiosuccinimide to the stable hydrolyzed form. Alternative thiol-reactive chemistries that form more stable bonds, such as mono-sulfone PEGs or vinyl pyridinium PEGs, are also available.

Q4: What causes protein aggregation during PEGylation with bifunctional linkers, and how can I prevent it?

A4: Protein aggregation during PEGylation with bifunctional linkers is often caused by intermolecular cross-linking, where a single PEG linker connects two or more protein molecules. Other factors that can contribute to aggregation include high protein concentration, suboptimal reaction conditions (pH, temperature), and poor quality of the PEG reagent (e.g., presence of diol impurities in a supposedly monofunctional PEG). To prevent aggregation, you can optimize reaction conditions by lowering the protein concentration, performing the reaction at a lower temperature (e.g., 4°C) to slow the reaction rate, and using a stepwise addition of the PEG linker. The addition of excipients like arginine or non-ionic surfactants can also help suppress aggregation.

Troubleshooting Guides

Problem: Low Conjugation Efficiency with NHS-PEG-NHS Linker
Possible Cause Troubleshooting Step
Hydrolysis of NHS ester Optimize reaction pH to be between 7.0 and 8.5. Prepare the PEG linker solution immediately before use.
Buffer contains primary amines Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. Use buffers like phosphate, carbonate/bicarbonate, HEPES, or borate.
Low protein concentration Increase the concentration of the protein to favor the bimolecular conjugation reaction over the hydrolysis of the NHS ester.
Insufficient molar excess of PEG linker Increase the molar ratio of the PEG linker to the protein. A 10-fold molar excess is a common starting point.
Problem: Deconjugation of Maleimide-PEGylated Protein
Possible Cause Troubleshooting Step
Retro-Michael reaction Induce hydrolysis of the succinimide ring post-conjugation by adjusting the pH to a slightly basic condition, as the hydrolyzed form is more stable.
Presence of competing thiols Purify the conjugate immediately after the reaction to remove any excess reducing agents or free thiols that could facilitate the retro-Michael reaction.
Inherent instability of the linker Consider using more stable maleimide alternatives like dibromomaleimides or next-generation maleimides (NGMs). Alternatively, use different thiol-reactive chemistries such as mono-sulfone PEGs or vinyl pyridinium PEGs that form more stable linkages.

Quantitative Data Summary

Table 1: Stability of Maleimide-Thiol Conjugates

Linker TypeConditionStability (% Conjugate Remaining)Reference
Maleimide-PEG1 mM Glutathione, 37°C, 7 days~70%
Mono-sulfone-PEG (reduced)1 mM Glutathione, 37°C, 7 days>95%
DibromomaleimideSerumStable
DiiodomaleimideSerumStable

Table 2: Half-life of NHS Ester Hydrolysis

pHHalf-lifeReference
7.4>120 minutes
9.0<9 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with Bis-NHS-(PEG)n

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate, HEPES, borate) at a pH of 7-9 to a concentration of 0.1 mM.

  • PEG Linker Stock Solution: Immediately before use, dissolve the Bis-NHS-(PEG)n linker in a dry, anhydrous organic solvent such as DMSO to create a stock solution.

  • Conjugation Reaction: Add the PEG linker stock solution to the protein solution to achieve a final 10-fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Two-Step Conjugation using Mal-(PEG)n-NHS Ester

This protocol is for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.

  • Reaction with Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in an amine-free buffer at pH 7-9.

    • Dissolve the Mal-(PEG)n-NHS ester in an organic solvent like DMSO and add it to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess crosslinker using a desalting column.

  • Reaction with Sulfhydryl-Containing Molecule:

    • Immediately add the purified amine-containing molecule with the attached maleimide-PEG to the sulfhydryl-containing molecule in a buffer at pH 6.5-7.5.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method.

Visualizations

cluster_0 Maleimide-Thiol Conjugation and Side Reactions cluster_1 Maleimide_PEG Maleimide-PEG Thiosuccinimide_Conjugate Thiosuccinimide Conjugate Maleimide_PEG->Thiosuccinimide_Conjugate Michael Addition (pH 6.5-7.5) Thiol_Molecule Thiol-containing Molecule (R-SH) Thiol_Molecule->Thiosuccinimide_Conjugate Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Conjugate->Retro_Michael Hydrolysis Hydrolysis Thiosuccinimide_Conjugate->Hydrolysis Hydrolyzed_Conjugate Stable Hydrolyzed Conjugate Hydrolysis->Hydrolyzed_Conjugate

Caption: Reaction pathway of maleimide-thiol conjugation and competing side reactions.

cluster_0 NHS Ester Amidation and Competing Hydrolysis cluster_1 NHS_Ester_PEG NHS-Ester-PEG Amide_Conjugate Stable Amide Conjugate NHS_Ester_PEG->Amide_Conjugate Amidation (pH 7-9) Hydrolysis Hydrolysis (competing reaction) NHS_Ester_PEG->Hydrolysis H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Conjugate Inactive_PEG Inactive PEG- Carboxylate Hydrolysis->Inactive_PEG

Caption: NHS ester reaction with a primary amine and the competing hydrolysis side reaction.

Start Protein Aggregation Observed During PEGylation Check_Concentration Is Protein Concentration Too High? Start->Check_Concentration Reduce_Concentration Reduce Protein Concentration Check_Concentration->Reduce_Concentration Yes Check_Conditions Are Reaction Conditions (pH, Temp) Optimal? Check_Concentration->Check_Conditions No Reduce_Concentration->Check_Conditions Optimize_Conditions Lower Temperature (4°C) Optimize pH Check_Conditions->Optimize_Conditions No Check_Addition How is the PEG Linker Added? Check_Conditions->Check_Addition Yes Optimize_Conditions->Check_Addition Stepwise_Addition Use Stepwise/Slow Addition of PEG Check_Addition->Stepwise_Addition All at once Consider_Excipients Consider Adding Aggregation Suppressors (e.g., Arginine) Check_Addition->Consider_Excipients Stepwise Stepwise_Addition->Consider_Excipients Alternative_Linker Consider Alternative Linker Chemistry Consider_Excipients->Alternative_Linker

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

References

Technical Support Center: Br-PEG7-Br Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Br-PEG7-Br to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C.[1][2][3] It is crucial to store it in a dry, dark environment to prevent degradation.[1][4] To minimize oxidation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.

Q2: Can I store this compound at 4°C?

Short-term storage at 0-4°C for days to weeks is acceptable. However, for periods longer than a few weeks, storage at -20°C or lower is advised to ensure the compound's integrity and prevent gradual degradation.

Q3: My this compound was shipped at room temperature. Is it still viable?

Yes. This compound is considered stable enough for shipping at ambient temperatures for the duration of ordinary shipping and customs processing. Upon receipt, it is imperative to transfer it to the recommended long-term storage conditions (-20°C) as soon as possible.

Q4: I've noticed the pH of my PEG-containing solution has decreased. What could be the cause?

A decrease in pH is a common indicator of polyethylene glycol (PEG) degradation. PEGs are susceptible to oxidation, which can lead to the formation of acidic byproducts like aldehydes and carboxylates. This process can be accelerated by exposure to light, elevated temperatures, and oxygen.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are oxidative and light-induced degradation of the PEG chain. The ether linkages in the PEG backbone are susceptible to oxidation, leading to chain cleavage and the formation of various degradation products. The terminal bromine atoms are part of a haloalkane structure, which can be susceptible to nucleophilic substitution or elimination reactions, although this is less of a storage concern and more relevant to its use in synthesis.

Q6: How should I handle this compound when preparing for an experiment?

When taking this compound out of cold storage, allow the container to slowly warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the compound. If you are not using the entire amount, it is good practice to backfill the container with an inert gas like nitrogen or argon before resealing to protect the remaining compound from air and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure, inert atmosphere). Assess the purity of the compound using analytical methods such as NMR or mass spectrometry.
Change in physical appearance (e.g., discoloration) Significant degradation has likely occurred.Discard the reagent and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences.
Low reactivity in conjugation experiments Degradation of the terminal bromo groups or steric hindrance.Confirm the integrity of the this compound via analytical methods. Optimize reaction conditions (e.g., solvent, temperature, reaction time).

Recommended Storage Conditions Summary

Condition Short-Term (Days to Weeks) Long-Term (Months to Years)
Temperature 0 - 4°C≤ -20°C
Atmosphere DryDry, under inert gas (Nitrogen/Argon)
Light Protected from light (dark)Protected from light (dark)

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh a small sample of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a known concentration.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Analysis: Integrate the characteristic peaks of the PEG backbone and the terminal methylene groups adjacent to the bromine atoms. Compare the integration ratios to the expected theoretical values to assess purity. The presence of unexpected peaks may indicate impurities or degradation products.

Protocol 2: Detection of Acidic Degradation Products

  • Solution Preparation: Prepare a solution of this compound in deionized water at a known concentration.

  • pH Measurement: Use a calibrated pH meter to measure the initial pH of the solution.

  • Monitoring: Store the solution under various conditions (e.g., exposed to light vs. dark, room temperature vs. 4°C) and periodically measure the pH. A significant decrease in pH over time suggests oxidative degradation.

Visual Guides

degradation_pathway A This compound (Stable) B Exposure to: - Oxygen - Light - Elevated Temperature A->B Improper Storage C Degraded PEG Chain: - Aldehydes - Carboxylates - Peroxides B->C Leads to Oxidation D Observable Consequences: - Decreased pH - Inconsistent Results - Loss of Reactivity C->D

Caption: Primary degradation pathway for this compound.

storage_workflow A Receive this compound B Store Immediately at ≤ -20°C - In the dark - Under inert gas A->B C Ready for Use B->C D Warm to Room Temp BEFORE Opening C->D F Not using all of it? D->F E Use in Experiment H Return to ≤ -20°C Storage E->H F->E Yes G Backfill with Inert Gas, Reseal Tightly F->G No G->H

Caption: Recommended workflow for handling and storage.

troubleshooting_tree Start Inconsistent Experimental Results? CheckStorage Were storage conditions (≤ -20°C, dark, inert gas) maintained? Start->CheckStorage AssessPurity Assess Purity: - NMR - Mass Spec CheckStorage->AssessPurity Yes DegradationSuspected Degradation Suspected. Order fresh reagent. Review storage protocols. CheckStorage->DegradationSuspected No PurityOK Purity Confirmed? AssessPurity->PurityOK CheckProcedure Review Experimental Procedure and Reagents ProblemSolved Problem Likely Solved CheckProcedure->ProblemSolved PurityOK->DegradationSuspected No PurityOK->CheckProcedure Yes

References

Technical Support Center: Monitoring Br-PEG7-Br Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively monitoring the progress of reactions involving Br-PEG7-Br.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a this compound reaction?

A1: The three most common analytical techniques to monitor the consumption of the this compound starting material and the formation of the desired product are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice depends on several factors:

  • Speed and Convenience: TLC is the fastest and most straightforward method for quick qualitative checks of reaction progress.

  • Structural Information: ¹H NMR spectroscopy provides detailed structural information, allowing for unambiguous confirmation of the starting material, product, and any intermediates or byproducts. It is an excellent tool for quantitative analysis of the reaction mixture.[1]

  • Quantitative Purity and Separation: HPLC is a powerful technique for quantifying the components in a reaction mixture and assessing the purity of the product.[] It is particularly useful for separating compounds with very similar polarities.

Q3: Why can't I see my PEGylated compounds on a TLC plate under a standard UV lamp?

A3: Polyethylene glycol (PEG) chains do not contain a UV chromophore, meaning they do not absorb UV light at the standard wavelengths (e.g., 254 nm) used for visualization.[3] Therefore, you must use a chemical staining reagent to see the spots.

Reaction Monitoring Workflow

The general workflow for monitoring the reaction involves sampling the reaction mixture at various time points and analyzing it using one of the techniques detailed below.

G cluster_0 Reaction Monitoring Workflow Start Start Reaction Aliquot Withdraw Aliquot from Reaction Mixture Start->Aliquot Workup Perform Mini-Workup (if necessary) Aliquot->Workup Prep Prepare Sample for Analysis (Dilute, Dissolve) Workup->Prep Analysis Select & Perform Analysis (TLC, NMR, or HPLC) Prep->Analysis Data Analyze Data (Rf, Peak Integration, Retention Time) Analysis->Data Decision Reaction Complete? Data->Decision Stop Stop Reaction & Purify Decision->Stop Yes Continue Continue Reaction & Monitor Decision->Continue No Continue->Aliquot

Caption: General experimental workflow for monitoring a chemical reaction.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Q: My spots are streaking badly on the TLC plate. What can I do?

A: Streaking is a common issue with polar, long-chain molecules like PEGs.[4] Here are several solutions:

  • Sample Overloading: Your sample may be too concentrated. Try diluting the sample significantly before spotting it on the plate.[5]

  • Inappropriate Solvent System: For highly polar compounds, standard eluents may not be effective. Try adding a small amount of a polar modifier like methanol to your eluent system (e.g., 5-10% Methanol in Dichloromethane).

  • Acid/Base Sensitivity: If your compound is acidic or basic, it can interact strongly with the silica gel. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to your mobile phase to suppress this interaction and improve spot shape.

Q: I've run my TLC, but I can't see any spots. What stain should I use for PEG compounds?

A: Since PEGs are not UV-active, you must use a chemical stain. Standard options include:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including the ether linkages in PEG.

  • Dragendorff's Reagent: This is a highly effective stain for visualizing polyethylene glycols and their derivatives. The spots typically appear as orange or brown on a yellow background.

  • Iodine Chamber: While sometimes effective, iodine can be less sensitive for PEG compounds compared to other stains.

Q: My starting material and product have very similar Rf values. How can I improve separation?

A:

  • Adjust Solvent Polarity: Fine-tune your eluent system. Making the solvent system less polar will generally decrease the Rf values of both spots and may increase the separation between them.

  • Try Different Solvents: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation. A combination of Chloroform/Methanol or Dichloromethane/Methanol often provides good results for PEG compounds.

  • Use a Co-spot: Always run a lane with your starting material, a lane with your reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. This will help you definitively identify the starting material spot in your reaction lane.

Troubleshooting Guide: ¹H NMR Spectroscopy

Q: How can I tell if my this compound is being consumed by looking at the ¹H NMR spectrum?

A: You should monitor the disappearance of the proton signals from the starting material and the appearance of new signals corresponding to your product. For this compound, the key signal to watch is the triplet corresponding to the methylene protons adjacent to the bromine atom (-CH₂-Br).

Q: The large peak from the PEG backbone makes it hard to see my key signals. What can I do?

A: The repeating ethylene glycol units (-O-CH₂-CH₂-O-) create a very large signal, typically around 3.6 ppm. While this can be challenging, you can:

  • Adjust Phasing and Baseline: Carefully phase and baseline-correct your spectrum to ensure the smaller signals of interest are not distorted.

  • Focus on Key Regions: Concentrate your analysis on the regions where you expect to see changes, specifically the area around the starting material's -CH₂-Br signal and the region where your new product signal is expected to appear.

  • Use a Higher Field Instrument: If available, a higher field NMR spectrometer will provide better signal dispersion, potentially resolving your signals of interest from the main PEG backbone peak.

Troubleshooting Guide: HPLC

Q: I'm using a standard HPLC with a UV detector but don't see any peaks for my PEG compounds. Why?

A: Similar to TLC visualization, PEGs lack a strong UV chromophore and are therefore difficult to detect with a standard UV detector. You need to use a universal detector such as:

  • Evaporative Light Scattering Detector (ELSD): This is an excellent choice for analyzing non-volatile compounds like PEGs that do not absorb UV light.

  • Refractive Index (RI) Detector: An RI detector can also be used, but it is generally less sensitive than an ELSD and is not compatible with gradient elution methods.

  • Charged Aerosol Detector (CAD): This is another sensitive universal detector suitable for PEG analysis.

Q: What type of column and mobile phase should I use for this compound analysis?

A: Reversed-phase HPLC is commonly used for the analysis of PEG compounds.

  • Column: A C8 or C18 column is a good starting point.

  • Mobile Phase: A gradient elution using water and a more organic solvent like acetonitrile is typically effective. The gradient allows for the separation of the more polar starting material from the potentially less polar product.

Data Presentation

Table 1: Typical Analytical Data for Monitoring a this compound Reaction

Parameter Starting Material (this compound) Expected Product Notes
TLC Rf ~0.5 (in 10% MeOH/DCM) Varies based on product The product's Rf will be higher or lower depending on its polarity relative to the starting material.
¹H NMR Shift (δ) -CH₂-Br: ~3.8 ppm (triplet) Varies based on product Look for the disappearance of the 3.8 ppm triplet and the appearance of a new signal.
-O-CH₂-CH₂-O-: ~3.6 ppm (multiplet) -O-CH₂-CH₂-O-: ~3.6 ppm (multiplet) The main PEG backbone signal will remain largely unchanged.

| HPLC RT | Varies | Varies | The retention time (RT) will shift. The starting material should decrease in peak area over time, while the product peak increases. |

Note: Exact values for Rf, chemical shift (δ), and retention time (RT) are system-dependent and should be confirmed with an authentic standard.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Prepare Eluent: Prepare a mobile phase of 10% Methanol in Dichloromethane (DCM).

  • Prepare TLC Plate: On a silica gel plate, lightly draw a baseline with a pencil about 1 cm from the bottom.

  • Spot Plate: Using a capillary tube, spot the starting material (SM), the reaction mixture (RM), and a co-spot (SM+RM) on the baseline.

  • Develop Plate: Place the plate in a TLC chamber containing the eluent, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Dip the plate into a potassium permanganate or Dragendorff's stain solution and gently heat with a heat gun to visualize the spots.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction. If necessary, perform a mini-workup to remove catalysts or salts.

  • Dissolve: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Acquire a ¹H NMR spectrum.

  • Analysis: Integrate the characteristic peak of the starting material (-CH₂-Br at ~3.8 ppm) and the characteristic peak of the product. The ratio of these integrals indicates the reaction conversion.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • System Setup: Use a C18 reversed-phase column with an ELSD detector.

  • Mobile Phase: Set up a gradient elution:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over 10-15 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Use the peak areas to calculate the percentage of conversion.

Visualizations

G cluster_1 TLC Troubleshooting Problem Problem Encountered During TLC Analysis Streaking Spots are Streaking? Problem->Streaking NoSpots No Spots Visible? Problem->NoSpots PoorSep Poor Separation? Problem->PoorSep Streaking->NoSpots No Sol_Dilute Dilute Sample Streaking->Sol_Dilute Yes NoSpots->PoorSep No Sol_Stain Use Chemical Stain (e.g., Dragendorff's) NoSpots->Sol_Stain Yes Sol_Eluent Adjust Eluent Polarity PoorSep->Sol_Eluent Yes Sol_Modifier Add Acid/Base Modifier to Eluent G cluster_2 Monitoring Reaction by Observing Chemical Change SM Br-CH₂CH₂-(OCH₂CH₂)₆-O-CH₂CH₂-Br (Starting Material) Reaction + 2 Nu⁻ - 2 Br⁻ SM->Reaction Prod Nu-CH₂CH₂-(OCH₂CH₂)₆-O-CH₂CH₂-Nu (Product) Monitor Key Change to Monitor: Disappearance of Br-CH₂- Appearance of Nu-CH₂- Reaction->Prod

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding (NSB) of PEGylated compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic for my PEGylated compounds?

A1: Non-specific binding refers to the unintended adhesion of a PEGylated compound to surfaces or molecules other than its intended biological target. This phenomenon is primarily driven by low-affinity, multivalent interactions, such as hydrophobic and electrostatic forces. For instance, the bicyclononyne (BCN) moiety in some conjugates can increase hydrophobicity, thereby elevating the risk of such interactions.[1] NSB is a significant concern as it can lead to high background signals, diminished assay sensitivity, false-positive results, and poor experimental reproducibility.[1]

Q2: What are the primary drivers of NSB in experiments involving PEGylated compounds?

A2: The leading causes of NSB are rooted in the molecular forces between the PEGylated analyte and various surfaces.[1] Key contributors include:

  • Hydrophobic Interactions: Hydrophobic regions of the conjugate can interact with non-target proteins or plastic surfaces.[1]

  • Electrostatic Interactions: Charged molecules may non-specifically bind to oppositely charged surfaces or biomolecules. The overall charge of your conjugate at a given pH can influence this effect.[1]

  • Conjugate Aggregation: Poorly soluble conjugates can form aggregates that often exhibit a high degree of non-specific binding.

  • Low Purity: Impurities within the conjugate preparation or the target biomolecule can compete for binding sites, interfering with the specific interaction.

Q3: How does the PEG component of my conjugate influence non-specific binding?

A3: The polyethylene glycol (PEG) linker is a key component in many bioconjugates specifically included to minimize non-specific binding. PEG is a hydrophilic and flexible polymer that creates a hydration layer, or "stealth" shield, around the conjugate. This hydration shell helps to prevent the non-specific adsorption of proteins and reduces the tendency for aggregation. The effectiveness of PEG in reducing NSB is influenced by its molecular weight, density, and architecture on the surface of the compound.

Q4: Can the properties of the PEG itself (e.g., length, density) be a source of NSB?

A4: Yes, the characteristics of the PEG chain can significantly impact NSB. While PEGylation is generally employed to reduce NSB, suboptimal PEGylation can have the opposite effect. Key factors to consider are:

  • PEG Chain Length: Longer PEG chains are generally more effective at preventing protein interactions with the nanoparticle surface. However, if the linker is too long, it might lead to intermolecular or intramolecular entanglement. The molecular weight of PEG plays a crucial role; as the molecular weight increases, its ability to resist protein adsorption also increases.

  • PEG Density: A higher grafting density of PEG chains on a surface generally leads to a greater reduction in non-specific protein adsorption. This is attributed to increased hydration and steric repulsion. However, there is a trade-off, as very high PEG densities can sometimes hinder the uptake of nanoparticles by target cells.

  • PEG Architecture: The structure of the PEG, such as linear versus branched (e.g., Y-shaped), can influence its effectiveness. Y-shaped PEGs, for instance, have been shown to be highly effective at reducing non-specific interactions.

  • PEG Dispersity: Monodisperse PEG chains (uniform length) form a more uniform outer layer, leading to significantly lower protein adsorption compared to polydisperse PEGs.

Q5: Are there common laboratory practices that can inadvertently increase NSB?

A5: Certain experimental conditions and practices can exacerbate NSB. These include:

  • Inappropriate Buffer Conditions: The pH and salt concentration of your buffers can significantly influence electrostatic interactions. For example, a buffer pH that results in a net charge on your conjugate opposite to that of the interacting surfaces will increase NSB.

  • Use of Hydrophobic Plastics: Standard polystyrene plates and tubes can promote hydrophobic interactions.

  • Presence of Aggregates: Failure to remove aggregates from your conjugate solution before an experiment will almost certainly lead to high NSB.

  • Insufficient Blocking: Not using or using inadequate blocking agents can leave surfaces exposed for non-specific interactions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to the non-specific binding of PEGylated compounds.

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

High background in immunoassays is a classic indicator of non-specific binding of your PEGylated detection antibody or analyte.

Troubleshooting Steps & Solutions:

  • Optimize Blocking Conditions:

    • Increase Blocking Agent Concentration: Standard blockers like Bovine Serum Albumin (BSA) or casein may need to be used at higher concentrations (e.g., 1-5% w/v).

    • Try Different Blocking Agents: If BSA is ineffective, consider using other protein-based blockers (e.g., non-fat dry milk) or non-ionic surfactants.

    • Incorporate Unmodified PEG as a Blocker: Dilute solutions of unmodified PEG (e.g., 0.5% PEG 20k) can be effective at blocking plastic surfaces.

  • Modify Wash Buffers:

    • Add a Surfactant: Including a mild non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.05-0.1% v/v), in your wash buffers can help disrupt weak, non-specific interactions.

    • Increase Salt Concentration: Raising the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can reduce electrostatic interactions.

  • Adjust Sample/Conjugate Diluent:

    • Include Additives: The same additives used in the wash buffer (surfactants, increased salt) can also be included in the diluent for your PEGylated compound.

    • Adjust pH: Ensure the pH of your diluent does not promote a strong charge interaction between your conjugate and the assay surface.

Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results across experiments can often be traced back to variable levels of non-specific binding.

Troubleshooting Steps & Solutions:

  • Ensure Conjugate Quality:

    • Check for Aggregates: Before each experiment, centrifuge your PEGylated compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use only the supernatant.

    • Verify Purity: If possible, assess the purity of your conjugate using techniques like HPLC to ensure there are no contaminants contributing to NSB.

  • Standardize Incubation Times and Temperatures:

    • Minimize Incubation Times: Use the shortest incubation time that still allows for sufficient specific binding. Longer incubations can sometimes increase NSB.

    • Maintain Consistent Temperatures: Temperature fluctuations can affect binding kinetics. Ensure all incubation steps are performed at a consistent and controlled temperature.

  • Use Low-Binding Plates and Tubes:

    • Switch to Polypropylene or Coated Surfaces: If you are using standard polystyrene plates, switch to low-binding plates, which are often made of polypropylene or have a special coating to reduce hydrophobic interactions.

Issue 3: Low Signal-to-Noise Ratio

A low signal-to-noise ratio indicates that the non-specific binding is high relative to the specific binding.

Troubleshooting Steps & Solutions:

  • Optimize PEGylation Strategy (if applicable during development):

    • Vary PEG Density and Chain Length: Systematically vary the density and molecular weight of the PEG on your compound. Higher density and longer chains generally lead to lower NSB.

    • Consider Branched PEG Architectures: Explore the use of branched PEGs, such as Y-shaped PEGs, which can offer superior shielding against NSB.

  • Implement a Pre-clearing Step:

    • Incubate with a Control Surface: Before adding your PEGylated compound to the experimental system, incubate it with a "dummy" well or surface (e.g., a well coated with an irrelevant protein) to capture non-specifically binding species.

Quantitative Data on NSB Reduction

The following tables summarize quantitative data from various studies, demonstrating the impact of different strategies on reducing non-specific binding.

Table 1: Effect of PEG Modification on Non-Specific Protein Adsorption

Surface/CompoundModificationReduction in NSBReference AssaySource
Polyacrylate HydrogelIncorporation of PEG-diacrylate10-fold decreaseFluorescence Microscopy
Gold Nanoparticles (GNPs)High-density 5kDa PEG~92% reduction vs. unmodifiedDynamic Light Scattering
Gold Nanoparticles (GNPs)Low-density 5kDa PEG~88% reduction vs. unmodifiedDynamic Light Scattering
Gold Nanoparticles (GNPs)High-density 2kDa PEG~77% reduction vs. unmodifiedDynamic Light Scattering
Gold Nanoparticles (GNPs)Low-density 2kDa PEG~49% reduction vs. unmodifiedDynamic Light Scattering
Niobium Pentoxide SurfaceHigh-density PLL-g-PEGNear complete eliminationX-ray Photoelectron Spectroscopy

Table 2: Influence of PEG Architecture and Dispersity on Protein Adsorption

NanoparticlePEG ModificationRelative Protein AdsorptionKey FindingSource
Gold NanoparticlesPolydisperse PEGHigherPolydisperse PEGs lead to increased protein adsorption.
Gold NanoparticlesMonodisperse PEGSignificantly LowerMonodisperse PEGs form a uniform layer, reducing protein binding.
SurfaceLinear PEGBaselineLinear PEGs are effective at reducing NSB.
SurfaceY-shaped PEGLowestY-shaped PEGs show superior performance in blocking NSB.

Experimental Protocols

Protocol 1: General ELISA for Quantifying Non-Specific Binding

This protocol provides a framework for assessing the NSB of a PEGylated antibody to a microplate surface.

Materials:

  • High-binding 96-well polystyrene microplate

  • PEGylated antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer (e.g., 5% w/v BSA in PBS with 0.05% Tween-20)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (if the PEGylated antibody is the primary)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating (Control): Coat half of the wells of a 96-well plate with a target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Leave the other half of the wells uncoated (or coated with an irrelevant protein) to measure NSB.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Incubation with PEGylated Antibody: Prepare serial dilutions of the PEGylated antibody in Blocking Buffer. Add 100 µL/well of each dilution to both the antigen-coated wells (for specific binding) and the uncoated/control wells (for non-specific binding). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with 200 µL/well of Wash Buffer.

  • Incubation with Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions). Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with 200 µL/well of Wash Buffer.

  • Development: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the signal from the uncoated/control wells (NSB) to the signal from the antigen-coated wells (total binding). A high signal in the control wells indicates significant NSB.

Visualizations

Troubleshooting_Workflow cluster_conjugate Conjugate Quality Checks cluster_assay Assay Condition Checks cluster_blocking Blocking & Washing Optimization cluster_peg PEG Strategy Optimization start High Non-Specific Binding Observed check_conjugate Step 1: Assess Conjugate Quality start->check_conjugate check_assay Step 2: Evaluate Assay Conditions check_conjugate->check_assay check_aggregation Check for Aggregates (Centrifugation/DLS) optimize_blocking Step 3: Optimize Blocking & Washing check_assay->optimize_blocking use_low_binding_plastics Use Low-Binding Plastics modify_peg Step 4: Modify PEGylation Strategy (if applicable) optimize_blocking->modify_peg add_surfactant Add Surfactant to Buffers end_node NSB Reduced modify_peg->end_node change_density Increase PEG Density check_purity Verify Purity (HPLC) adjust_buffer Adjust Buffer pH & Salt increase_blocker Increase Blocker Concentration or Change Blocker change_length Increase PEG Length change_architecture Use Branched PEG PEG_Mechanism cluster_unmodified Unmodified Surface cluster_pegylated PEGylated Surface unmodified_surface Hydrophobic or Charged Surface protein Protein nsb Non-Specific Binding protein->nsb nsb->unmodified_surface pegylated_surface Surface peg_layer PEG Layer (Hydration Shell) pegylated_surface->peg_layer protein2 Protein repulsion Steric Repulsion (NSB Reduced) protein2->repulsion PEG_Architectures cluster_effectiveness title Comparison of PEG Architectures for NSB Reduction linear Linear PEG Good surface coverage Standard for NSB reduction branched Branched (Y-shape) PEG Excellent surface coverage Superior steric hindrance Highly effective at reducing NSB effectiveness Increasing Effectiveness in NSB Reduction

References

Technical Support Center: Purifying Br-PEG7-Br Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Br-PEG7-Br.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities include unreacted starting material (HO-PEG7-OH), the mono-brominated intermediate (Br-PEG7-OH), and residual brominating agents or their byproducts (e.g., triphenylphosphine oxide if using PPh3/CBr4).

Q2: How can I effectively monitor the progress of the bromination reaction?

A2: Thin-layer chromatography (TLC) is a common method. The product, this compound, is less polar than the starting diol and the mono-brominated intermediate. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane can be used to resolve the starting material, intermediate, and product. Staining with potassium permanganate or iodine can help visualize the spots.

Q3: What analytical techniques are recommended for assessing the purity of the final this compound product?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive methods.[] 1H NMR is particularly useful for confirming the disappearance of the hydroxyl protons and the appearance of signals corresponding to the methylene group adjacent to the bromine.[2][3]

Q4: Is recrystallization a viable method for purifying this compound?

A4: Recrystallization can be an effective technique for purifying PEG compounds.[4] The choice of solvent is critical and depends on the specific properties of your this compound product. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below should be chosen.[5]

Troubleshooting Guide

Problem: My TLC analysis shows a significant amount of starting material (HO-PEG7-OH) remaining.

  • Possible Cause: Incomplete reaction. This could be due to insufficient brominating reagent, short reaction time, or low reaction temperature.

  • Solution: Consider increasing the equivalents of the brominating reagent, extending the reaction time, or moderately increasing the reaction temperature. Ensure all reagents are anhydrous, as water can quench the reaction.

Problem: The purified product contains a significant amount of the mono-brominated intermediate (Br-PEG7-OH).

  • Possible Cause: The stoichiometry of the brominating agent was insufficient to convert both hydroxyl groups.

  • Solution: Column chromatography is typically required to separate the di-brominated product from the mono-brominated intermediate and the starting diol. A gradient elution from a less polar to a more polar solvent system can effectively separate these compounds.

Problem: My product streaks on the silica gel column during chromatography.

  • Possible Cause: PEG compounds, being polar, can interact strongly with the silica gel, leading to streaking.

  • Solution: Try using a different solvent system. A small amount of a more polar solvent like methanol in a less polar solvent like dichloromethane can help to reduce streaking. Some researchers have found that a gradient of ethanol/isopropanol in chloroform provides better separation for PEG-containing compounds.

Problem: I am having difficulty removing the triphenylphosphine oxide byproduct.

  • Possible Cause: Triphenylphosphine oxide can be challenging to remove by chromatography alone as it can co-elute with the product.

  • Solution: One approach is to precipitate the triphenylphosphine oxide from the crude reaction mixture by adding a non-polar solvent like diethyl ether or hexane and filtering it off before proceeding with column chromatography.

Data Presentation

ParameterColumn ChromatographyLiquid-Liquid ExtractionRecrystallization
Stationary Phase Silica GelN/AN/A
Mobile Phase Example Dichloromethane/Methanol gradientDichloromethane/WaterEthanol/Water or Isopropanol/Hexane
Typical Purity >95%Variable, often used as a pre-purification step>98% (if successful)
Key Advantage Good separation of closely related compoundsGood for removing water-soluble impuritiesPotentially high purity with low solvent use
Key Disadvantage Can be time-consuming and use large solvent volumesMay not separate organic-soluble impuritiesFinding a suitable solvent system can be challenging

Experimental Protocols

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 100% dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine to remove residual water-soluble components.

  • Phase Separation: Allow the layers to separate and drain the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC/NMR) check_purity Is the main spot well-separated and dominant? start->check_purity incomplete_reaction Incomplete Reaction: Starting material present check_purity->incomplete_reaction No byproducts Significant Byproducts/Intermediates check_purity->byproducts No purification Proceed to Purification check_purity->purification Yes reoptimize_reaction Re-optimize Reaction Conditions incomplete_reaction->reoptimize_reaction column_chromatography Column Chromatography byproducts->column_chromatography purification->column_chromatography streaking Streaking on Column? column_chromatography->streaking adjust_solvent Adjust Solvent System (e.g., add more polar solvent) streaking->adjust_solvent Yes pure_product Pure this compound streaking->pure_product No adjust_solvent->column_chromatography

Caption: Troubleshooting workflow for purifying this compound.

G Synthesis of this compound and Potential Byproducts start_material HO-PEG7-OH (Starting Material) reaction Reaction start_material->reaction brominating_agent Brominating Agent (e.g., PBr3, CBr4/PPh3) brominating_agent->reaction crude_product Crude Product Mixture reaction->crude_product product This compound (Desired Product) crude_product->product intermediate Br-PEG7-OH (Mono-brominated Intermediate) crude_product->intermediate unreacted_sm Unreacted HO-PEG7-OH crude_product->unreacted_sm byproduct Reagent Byproducts (e.g., H3PO3, OPPh3) crude_product->byproduct

References

Technical Support Center: Improving PROTAC Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving PROTAC ternary complex stability.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.

Q1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe target degradation. What are the potential issues?

A1: This is a common challenge that often points to issues with the formation of a productive ternary complex.[1] Several factors related to the PROTAC linker and the overall geometry of the ternary complex could be at play:

  • Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1]

  • Unfavorable Ternary Complex Conformation: The orientation of the target protein and E3 ligase may not be optimal for ubiquitination, even if a complex forms.[1]

  • Negative Cooperativity: The binding of one protein partner may hinder the binding of the other, leading to an unstable ternary complex.[2]

  • Poor Physicochemical Properties: The PROTAC's solubility or permeability might be low, preventing it from reaching its intracellular target.[1]

Q2: I'm observing a "hook effect" in my experiments, where higher concentrations of my PROTAC lead to decreased degradation. How can I address this?

A2: The "hook effect" occurs when excess PROTAC saturates the target protein and the E3 ligase, leading to the formation of binary complexes instead of the productive ternary complex. To mitigate this:

  • Enhance Ternary Complex Cooperativity: A linker that promotes positive cooperativity can stabilize the ternary complex over the binary ones.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.

  • Adjust PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the hook effect.

Q3: How does the choice of E3 ligase impact ternary complex stability and degradation efficacy?

A3: The choice of E3 ligase is a critical determinant of PROTAC success. Different E3 ligases have distinct cellular localizations, expression levels, and surface topographies, which can influence the formation of a productive ternary complex with a specific target protein. Therefore, pairing the right E3 ligase with the target of interest is crucial for achieving desired degradation outcomes. It is often beneficial to test ligands for different E3 ligases (e.g., VHL and CRBN) to find the most effective combination for your target.

Q4: What is "cooperativity" in the context of PROTACs, and why is it important?

A4: Cooperativity (alpha, α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other.

  • Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding affinity for the second protein, leading to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the binding affinity for the second protein, resulting in a less stable ternary complex.

  • Non-cooperative (α = 1): The binding of the two proteins is independent.

Positive cooperativity is generally desirable as it promotes the formation of the ternary complex, which can lead to more efficient degradation and potentially mitigate the hook effect.

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ternary complex formation and stability.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.

Experimental Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip.

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a solution with a constant, near-saturating concentration of the target protein.

    • Prepare a dilution series of the PROTAC in the target protein solution.

    • Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.

Troubleshooting:

  • Complex Sensorgrams: If the data doesn't fit a simple 1:1 binding model, it could indicate multi-step binding events or protein instability.

  • Mass Transport Limitation: This can be an issue with high-density surfaces; using a lower density surface for ternary complex experiments is recommended.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic profile (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of binary and ternary complex formation.

Experimental Protocol:

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform the titration.

    • PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform the titration.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the E3 ligase and the target protein.

    • Fill the syringe with the PROTAC solution and perform the titration.

  • Data Analysis:

    • Fit the integrated heat data to a suitable binding model to determine KD, ΔH, and n for each interaction.

    • Calculate the cooperativity factor (α) from the binary and ternary KD values.

Troubleshooting:

  • Large Heats of Dilution: Ensure precise buffer matching between all components.

  • Weak or No Signal: The binding affinity may be too low for ITC. Consider using a more sensitive technique like SPR or fluorescence-based assays.

NanoBRET™ Ternary Complex Assay (in-cell)

Objective: To monitor the formation of the ternary complex in living cells.

Experimental Protocol:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) and co-transfect with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.

Troubleshooting:

  • Low Signal Window: Optimize the ratio of donor to acceptor plasmids during transfection.

  • "Hook Effect": Use a wide range of PROTAC concentrations to identify the optimal window for ternary complex formation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Objective: A proximity-based assay to quantify ternary complex formation in vitro.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), FRET donor-labeled antibody (e.g., anti-GST-Tb), and FRET acceptor-labeled antibody (e.g., anti-His-d2).

  • Assay Reaction: In a microplate, combine the target protein, E3 ligase, and a dilution series of the PROTAC.

  • Antibody Addition: Add the donor and acceptor labeled antibodies.

  • Incubation: Incubate to allow for complex formation and antibody binding.

  • Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation.

Troubleshooting:

  • High Background: Optimize antibody concentrations and buffer conditions.

  • Assay Specificity: Include controls with non-PROTAC ligands for the target and E3 ligase to ensure the signal is specific to the ternary complex.

AlphaLISA

Objective: A bead-based proximity assay to measure ternary complex formation in vitro.

Experimental Protocol:

  • Reagent Preparation: Prepare the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., FLAG-tagged), AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-FLAG), and AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-GST).

  • Assay Reaction: In a microplate, combine the target protein, E3 ligase, and a dilution series of the PROTAC.

  • Bead Addition: Add the acceptor and donor beads.

  • Incubation: Incubate in the dark to allow for complex formation and bead association.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The resulting chemiluminescent signal is proportional to the amount of ternary complex formed.

Troubleshooting:

  • Buffer Compatibility: The choice of assay buffer can significantly impact the signal-to-background ratio.

  • "Hook Effect": Titrate the PROTAC over a broad concentration range to identify the optimal concentration and characterize the hook effect.

III. Quantitative Data Summary

The following tables summarize key quantitative data for the well-characterized PROTAC, MZ1, to serve as a reference.

ParameterBRD4BD2BRD3BD2BRD2BD2BRD4BD1Reference(s)
Binary KD (nM) (PROTAC to VHL) 66666666
Ternary KD (nM) (PROTAC to VHL in presence of Bromodomain) 2.28.50.699.2
Cooperativity (α) ~20-22~8~41~2.6
Ternary Complex Half-life (t1/2, sec) 2204141027
ΔΔG (kcal/mol) -1.8-1.2-2.2-0.5

Table 1: Biophysical parameters for MZ1-induced ternary complex formation with VHL and various BET bromodomains.

ParameterValueReference(s)
DC50 (nM) for BRD4 degradation 10 - 30
Dmax for BRD4 degradation >90%

Table 2: Cellular degradation parameters for MZ1.

IV. Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment cluster_binary PROTAC PROTAC Binary1 POI-PROTAC PROTAC->Binary1 Binary2 E3-PROTAC PROTAC->Binary2 POI Target Protein (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary Binary2->Ternary Ub Ubiquitination Ternary->Ub PROTAC_recycled PROTAC_recycled Ternary->PROTAC_recycled Recycled PROTAC Proteasome Proteasomal Degradation Ub->Proteasome POI_degraded POI_degraded Proteasome->POI_degraded Degraded POI

Caption: PROTACs mediate the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Troubleshooting Workflow for Poor Degradation

Troubleshooting_Workflow Start Start: Poor/No Degradation Check_Binary Confirm Binary Binding (SPR, ITC) Start->Check_Binary Check_Ternary Assess Ternary Complex Formation (SPR, ITC, NanoBRET, TR-FRET, AlphaLISA) Check_Binary->Check_Ternary Binding Confirmed Optimize_Warheads Optimize_Warheads Check_Binary->Optimize_Warheads No Binding Check_Cellular Evaluate Cellular Permeability & Stability Check_Ternary->Check_Cellular Complex Forms Optimize_Linker Optimize Linker (Length, Rigidity, Attachment Points) Check_Ternary->Optimize_Linker No/Weak Complex End Successful Degradation Check_Cellular->End Permeable & Stable Optimize_Properties Optimize_Properties Check_Cellular->Optimize_Properties Poor Properties Optimize_Linker->Check_Ternary Change_E3 Change E3 Ligase Optimize_Linker->Change_E3 Change_E3->Check_Ternary

Caption: A systematic workflow for troubleshooting PROTACs with poor degradation activity.

Ternary Complex Equilibrium

Ternary_Equilibrium POI_PROTAC POI + PROTAC Binary1 POI-PROTAC POI_PROTAC->Binary1 E3_PROTAC E3 + PROTAC Binary2 E3-PROTAC E3_PROTAC->Binary2 Ternary POI-PROTAC-E3 Ternary Complex Binary1->Ternary E3 + E3 Binary2->Ternary POI + POI

Caption: The equilibrium dynamics between binary and ternary complex formation in the PROTAC system.

References

Validation & Comparative

A Researcher's Guide to Characterizing α,ω-dibromo-poly(ethylene glycol) (Br-PEG-Br) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, precise characterization of polymers like α,ω-dibromo-poly(ethylene glycol) (Br-PEG-Br) is paramount for ensuring functionality and reproducibility. This guide provides a comparative overview of key analytical methods for characterizing Br-PEG7-Br, a bifunctional PEG derivative with terminal bromine groups. The bromine end-groups serve as reactive handles for various conjugation chemistries, making it a versatile building block in the synthesis of more complex architectures such as block copolymers and hydrogels.[1][]

This guide details the principles, data outputs, and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific information required. The following table summarizes the capabilities of each method in the context of this compound characterization.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
¹H NMR Spectroscopy - Confirmation of chemical structure- Determination of end-group functionalization- Calculation of molecular weight (Mn)- Provides detailed structural information- Quantitative analysis of end-groups- Less accurate for high molecular weight polymers- Can be affected by impurities
MALDI-TOF MS - Absolute molecular weight determination (Mw, Mn)- Polydispersity Index (PDI)- Identification of end-groups and repeating units- High accuracy for molecular weight- Provides information on the entire polymer distribution- Sample preparation can be critical- Fragmentation can complicate spectra
GPC/SEC - Relative molecular weight distribution (Mw, Mn, PDI)- Assessment of purity and presence of aggregates- Robust and widely used for polymer analysis- Can be coupled with other detectors (e.g., light scattering, viscometer)- Relies on calibration with standards- Resolution may be limited for low molecular weight oligomers
FTIR Spectroscopy - Identification of functional groups- Confirmation of successful modification (e.g., disappearance of -OH, appearance of C-Br)- Rapid and non-destructive- Provides a fingerprint of the molecule- Primarily qualitative- Can be difficult to interpret complex spectra

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, ¹H NMR is particularly useful for confirming the presence of the terminal bromine atoms and the PEG backbone.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

  • The characteristic peak for the ethylene glycol protons (-O-CH₂ -CH₂ -O-) of the PEG backbone typically appears as a singlet or a multiplet around 3.6 ppm.[3]

  • The methylene protons adjacent to the bromine atoms (-CH₂ -Br) will be shifted downfield compared to the corresponding protons in the starting PEG-diol. This signal is expected to appear around 3.4-3.8 ppm.[3]

  • The absence of a peak corresponding to the hydroxyl protons (-OH) of the starting material (typically around 2-4 ppm, but can be broad and variable) indicates successful bromination.[4]

Workflow for ¹H NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire ¹H Spectrum Spectrometer->Acquire Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Peaks Process->Integrate Assign Assign Chemical Shifts Integrate->Assign Calculate Calculate Mn & Purity Assign->Calculate MALDI_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Mix Mix Sample, Matrix, & Cationizing Agent Spot Spot on MALDI Target Plate Mix->Spot Dry Air Dry Spot->Dry Insert Insert into Mass Spectrometer Dry->Insert Acquire Acquire Mass Spectrum Insert->Acquire Identify Identify Peak Series (m/z = 44 Da) Acquire->Identify Confirm Confirm End Groups Identify->Confirm Calculate Calculate Mw, Mn, PDI Confirm->Calculate GPC_Workflow cluster_prep System & Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate with Standards Prepare Prepare Sample in Mobile Phase Calibrate->Prepare Filter Filter Sample Prepare->Filter Inject Inject Sample Filter->Inject Elute Elute through Column Inject->Elute Detect Detect with RI Elute->Detect Generate Generate Chromatogram Detect->Generate Analyze Analyze Retention Times Generate->Analyze Calculate Calculate Mw, Mn, PDI Analyze->Calculate

References

A Comparative Guide to NMR Spectroscopy for Br-PEG7-Br Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with polyethylene glycol (PEG) derivatives, confirming the precise structure of compounds like Bromo-PEG7-bromide (Br-PEG7-Br) is a critical step for ensuring purity, functionality, and reproducibility in applications ranging from bioconjugation to materials science. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely detailed and quantitative view, making it an indispensable tool for unambiguous structural confirmation.

This guide provides an objective comparison of NMR with other analytical alternatives, supported by expected experimental data for this compound, and includes a detailed protocol for analysis.

Comparison of Key Analytical Techniques

The structural characterization of this compound requires confirming both the core PEG structure and the successful bromination of both terminal ends. While techniques like Mass Spectrometry and FTIR are valuable, NMR provides the most comprehensive data for this purpose.

Technique Information Provided Advantages for this compound Limitations for this compound
NMR Spectroscopy(¹H & ¹³C) Precise chemical environment of each proton and carbon atom, connectivity, and quantitative ratios of different molecular fragments.- Unambiguously confirms the bromo-termination by identifying unique signals for the methylene groups adjacent to bromine.[1][2]- Quantifies the degree of bromination.- Provides detailed structural information of the entire molecule.[3][4][5]- Lower sensitivity compared to Mass Spectrometry.- Requires higher sample concentration.
Mass Spectrometry(e.g., MALDI-TOF, ESI) Molecular weight and elemental composition.- Confirms the overall mass of the this compound molecule.- The characteristic isotopic pattern of bromine can confirm its presence.- Does not provide information on the location of the bromine atoms (i.e., terminal vs. elsewhere).- Cannot distinguish between isomers.- Fragmentation may be required for detailed structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.- Quickly confirms the presence of the characteristic C-O-C ether backbone of the PEG chain.- The C-Br bond stretch is often weak and falls in a crowded region of the spectrum, making it difficult to confirm bromination reliably.- Not quantitative.
Size Exclusion Chromatography (SEC) Molecular weight distribution and hydrodynamic volume.- Assesses the polydispersity of the PEG starting material and final product.- Provides no direct structural information about the end groups.- Relies on calibration with standards, which may not perfectly match the analyte.

Structural Confirmation of this compound using NMR

NMR spectroscopy provides a detailed "fingerprint" of the this compound molecule. The structure consists of a central repeating PEG unit and two identical terminal units where the hydroxyl groups have been replaced by bromine.

Structure: Br—CH₂(b)—CH₂(a)—[O—CH₂—CH₂]₆—O—CH₂(a)—CH₂(b)—Br

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for this compound. The signals from the terminal methylene groups (a and b) are distinct from the internal PEG backbone and are key indicators of successful synthesis.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Protons Expected Chemical Shift (δ, ppm) Multiplicity Key Structural Confirmation
PEG Backbone-O-CH₂ -CH₂ -O-~ 3.65Singlet (broad)Confirms the presence of the main PEG chain.
Terminal Methylene (a)-O-CH₂ -CH₂-Br~ 3.80TripletSignal shifted downfield from the main backbone, indicating proximity to an electron-withdrawing group.
Terminal Methylene (b)-O-CH₂-CH₂ -Br~ 3.45TripletUnique signal confirming the -CH₂-Br moiety. Its chemical shift is influenced by the adjacent bromine.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment Carbons Expected Chemical Shift (δ, ppm) Key Structural Confirmation
PEG Backbone-O-C H₂-C H₂-O-~ 70.5Confirms the carbon backbone of the PEG chain.
Terminal Carbon (c)-O-C H₂-CH₂-Br~ 70.0Carbon adjacent to oxygen, slightly shifted from the main backbone signal.
Terminal Carbon (d)-O-CH₂-C H₂-Br~ 30.0Signal significantly shifted upfield, characteristic of a carbon bonded to bromine.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducible and high-quality data for structural confirmation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.
  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
  • ¹H NMR:
  • Number of Scans (NS): 16-64 (to achieve adequate signal-to-noise).
  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures accurate integration if quantification is needed.
  • Acquisition Time (AQ): 2-4 seconds.
  • ¹³C NMR:
  • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).
  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon.
  • Relaxation Delay (D1): 2 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Perform phase correction and baseline correction to obtain a clean spectrum.
  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
  • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals for the terminal protons (-O-CH₂-CH₂-Br) to the main PEG backbone protons should correspond to the theoretical ratio for the this compound structure.
  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule to confirm the final structure.

Visualizing the Analysis

Diagrams can clarify the experimental process and the relationships between the molecular structure and the resulting data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 Acquire ¹H Spectrum transfer->h1 c13 Acquire ¹³C Spectrum transfer->c13 process FT, Phase & Baseline Correction h1->process c13->process calibrate Calibrate Spectrum process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign ¹H & ¹³C Signals integrate->assign confirm Structural Confirmation assign->confirm

Caption: Workflow for NMR-based structural confirmation of this compound.

Caption: Correlation of this compound structure with its characteristic NMR signals.

References

A Researcher's Guide to Homobifunctional Linkers: Comparing Br-PEG7-Br with Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the advancing fields of drug development, proteomics, and molecular biology, the precise covalent linking of molecules is a fundamental necessity. Homobifunctional linkers, chemical tools bearing two identical reactive groups, are instrumental in creating well-defined bioconjugates, from antibody-drug conjugates (ADCs) to probes for studying protein-protein interactions.

Among the diverse array of available linkers, Br-PEG7-Br has emerged as a versatile option, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] This guide provides an objective comparison of this compound with other widely used homobifunctional linkers, supported by physicochemical data and a detailed experimental protocol to assist researchers in making informed decisions for their specific applications.

Overview of Homobifunctional Linkers

Homobifunctional linkers are defined by two key features: the reactive end groups and the spacer arm that connects them. The reactive groups dictate which functional groups on a biomolecule (such as the amines on lysine or the thiols on cysteine) will be targeted. The spacer arm influences crucial properties of the final conjugate, including its solubility, stability, and the spatial distance between the linked molecules.[2][3]

The main challenge when using homobifunctional reagents is the potential for a mixture of products, including intramolecular crosslinks and polymerization.[4] However, their utility in specific applications, such as intramolecular crosslinking or polymer synthesis, remains significant.[5]

This compound is a homobifunctional linker featuring two terminal bromide groups on a 7-unit polyethylene glycol (PEG) chain. The bromide is a good leaving group, making the linker reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues. The PEG7 spacer is a discrete, hydrophilic chain that enhances the solubility and biocompatibility of the resulting conjugate.

Comparative Analysis of Physicochemical Properties

The selection of a linker is often guided by its physical and chemical characteristics. The following table summarizes the key properties of this compound and compares it with two common classes of homobifunctional linkers: N-hydroxysuccinimide (NHS) esters and maleimides.

PropertyBr-PEGn-BrNHS-PEGn-NHSMal-PEGn-Mal
Reactive Group BromoalkylN-hydroxysuccinimide EsterMaleimide
Target Residue Cysteine (Sulfhydryls)Lysine (Primary Amines)Cysteine (Sulfhydryls)
Resulting Bond ThioetherAmideThioether
Optimal pH 7.5 - 9.07.0 - 8.56.5 - 7.5
Bond Stability Very High (Stable)Very High (Stable)Moderate (Susceptible to retro-Michael)
Spacer Arm PEG (Hydrophilic)PEG (Hydrophilic)PEG (Hydrophilic)
Key Advantage Forms a very stable thioether bond.Highly efficient reaction with abundant lysine residues.High specificity for less abundant cysteine residues.
Key Disadvantage Slower reaction kinetics vs. maleimides.Can lead to heterogeneous products due to many available lysines.Resulting bond can undergo exchange with other thiols (e.g., glutathione).

Performance Data: Stability and Efficacy

The performance of a linker is ultimately determined by the stability of the bond it forms and its impact on the biological function of the conjugate.

Bond Stability Comparison

The stability of the covalent bond formed by the linker is critical for the longevity and reliability of the conjugate.

  • Thioether Bonds (from Bromoalkyl and Maleimide linkers): The thioether bond formed by the reaction of a bromoalkyl group with a thiol is highly stable and generally considered non-reversible under physiological conditions. In contrast, the thiosuccinimide linkage from a standard maleimide-thiol reaction is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione. Recent developments have led to maleimide derivatives that form more stable linkages.

  • Amide Bonds (from NHS Esters): The amide bond formed from the reaction of an NHS ester with a primary amine is exceptionally stable, with an estimated half-life of up to 1000 years under neutral pH conditions.

Efficacy in PROTACs

In the context of PROTACs, the linker's composition and length are critical for inducing efficient protein degradation. The linker must correctly orient the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

The table below presents synthesized data from studies comparing different linker types in PROTAC design, highlighting the importance of linker optimization.

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDegradation Efficacy (DC50)Reference
Alkyl/Ether< 12TBK1Not SpecifiedNo Degradation
Alkyl Chain9CRBNVHLConcentration-dependent degradation
PEG3 PEG unitsCRBNVHLWeak Degradation
PEG≥ 4 PEG unitsBTKCRBNPotent Degradation

This data illustrates that there is no universally optimal linker; the best choice is highly dependent on the specific target and E3 ligase pair. Flexible linkers like PEG are widely used due to their synthetic tractability and ability to modulate properties like solubility and cell permeability.

Diagrams and Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_start Step 1: Protein Preparation cluster_reaction Step 2: Conjugation Reaction cluster_purification Step 3: Purification P Target Protein (with accessible thiols) B Buffer Exchange (Thiol-free, pH 7.5-8.5) P->B M Mix & Incubate (Room Temp, 2-4h) B->M L This compound (in DMSO) L->M Q Quench Reaction (e.g., with Cysteine) M->Q PU Purification (SEC or Dialysis) Q->PU C Crosslinked Protein PU->C G cluster_br Bromo-PEG Linker cluster_nhs NHS-Ester-PEG Linker cluster_mal Maleimide-PEG Linker Br_Node Reactive Group: Bromoalkyl Br_Target Target: Cysteine (Thiol) Br_Node->Br_Target Br_Bond Resulting Bond: Stable Thioether Br_Target->Br_Bond NHS_Node Reactive Group: NHS Ester NHS_Target Target: Lysine (Amine) NHS_Node->NHS_Target NHS_Bond Resulting Bond: Very Stable Amide NHS_Target->NHS_Bond Mal_Node Reactive Group: Maleimide Mal_Target Target: Cysteine (Thiol) Mal_Node->Mal_Target Mal_Bond Resulting Bond: Reversible Thioether Mal_Target->Mal_Bond

References

A Head-to-Head Comparison of Br-PEG7-Br and Azide-PEG-Br for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the stability and efficacy of the final product. This guide provides an in-depth, objective comparison of two commonly employed PEG linkers: Br-PEG7-Br, which reacts via nucleophilic substitution, and Azide-PEG-Br, a component of the versatile "click chemistry" family. By examining their chemical properties, performance data, and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

Introduction to the Contenders

This compound is a homobifunctional linker featuring two terminal bromine atoms. As alkyl halides, these bromine moieties are electrophilic and readily react with nucleophiles found in biomolecules, most notably the thiol groups of cysteine residues, to form stable thioether bonds. This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein ligand to an E3 ligase ligand.

Azide-PEG-Br is a heterobifunctional linker containing a terminal azide group and a terminal bromine atom. The azide group is a key participant in bioorthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are prized for their high specificity and efficiency in forming a stable triazole linkage with an alkyne-modified biomolecule. The bromine end of this linker allows for subsequent or orthogonal conjugation via nucleophilic substitution.

At a Glance: Key Differences

FeatureThis compoundAzide-PEG-Br
Reaction Type Nucleophilic Substitution (S N 2)Azide-Alkyne Cycloaddition ("Click Chemistry")
Primary Target Thiols (Cysteine)Alkynes (requires pre-modification of biomolecule)
Specificity Moderate to HighVery High (Bioorthogonal)
Reaction Speed ModerateFast (CuAAC) to Moderate (SPAAC)
Biocompatibility Good, but potential for off-target reactionsExcellent (SPAAC); Copper toxicity is a concern for CuAAC in living systems
Linkage Formed Thioether1,2,3-Triazole
Linkage Stability Generally StableHighly Stable

Quantitative Performance Data

Reaction Kinetics

The efficiency of a bioconjugation reaction is often dictated by its rate. The following table summarizes typical second-order rate constants for the reactions involving the functional ends of these linkers.

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Cysteine Alkylation Bromoalkane + Thiolate~0.1 - 10Highly dependent on pH, temperature, and the specific protein environment.
CuAAC Terminal Alkyne + Azide~10 - 200Requires a copper(I) catalyst. Reaction is very fast and efficient.
SPAAC Strained Alkyne (e.g., DBCO) + Azide~0.1 - 1.0Copper-free, but generally slower than CuAAC. Rate depends on the strain of the cyclooctyne.

Note: These values are approximate and can vary significantly based on experimental conditions.

Stability of the Resulting Linkage

The stability of the covalent bond formed is paramount for the integrity of the bioconjugate, especially for in vivo applications.

LinkageFormation ReactionStabilityNotes
Thioether Cysteine AlkylationGenerally stableThe thioether bond is robust under most physiological conditions. However, some studies on maleimide-thiol adducts suggest potential for retro-Michael reactions and exchange with other thiols, though this is less of a concern for the simple thioether formed from an alkyl bromide.
1,2,3-Triazole Azide-Alkyne CycloadditionHighly stableThe triazole ring is exceptionally stable to a wide range of chemical and biological conditions, including hydrolysis and enzymatic degradation.

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Conjugation with this compound

This protocol outlines a general procedure for the alkylation of a free cysteine residue on a protein with this compound.

Materials:

  • Protein with an accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the cysteine, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature. Remove the TCEP using a desalting column.

  • Linker Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer to the desired stock concentration.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to determine the degree of labeling.

Protocol 2: Two-Step Protein Labeling using Azide-PEG-Br and SPAAC

This protocol describes the introduction of an azide group onto a protein via its bromine terminus, followed by a copper-free click reaction to a DBCO-functionalized molecule.

Step 1: Introduction of the Azide Moiety

This step is identical to the protocol for this compound, but using the heterobifunctional Azide-PEG-Br.

Materials:

  • Protein with an accessible cysteine residue

  • Azide-PEG-Br

  • (Follow materials from Protocol 1)

Procedure:

  • Follow steps 1-7 from Protocol 1, substituting this compound with Azide-PEG-Br. This will result in an azide-functionalized protein.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized protein from Step 1

  • DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute with the reaction buffer.

  • Conjugation Reaction: Add a 2- to 10-fold molar excess of the DBCO-functionalized molecule to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by a suitable method (e.g., fluorescence for a dye conjugate).

  • Purification: Purify the final conjugate using SEC or affinity chromatography (if applicable, e.g., for biotinylated proteins).

  • Characterization: Characterize the final product by SDS-PAGE and LC-MS.

Visualizing the Workflows

The following diagrams illustrate common experimental workflows where these linkers are employed.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps POI_Ligand Protein of Interest (POI) Ligand with Nucleophile Step1 Step 1: First Nucleophilic Substitution POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with Nucleophile Step2 Step 2: Second Nucleophilic Substitution E3_Ligand->Step2 Br_PEG_Br This compound Linker Br_PEG_Br->Step1 Intermediate POI Ligand-PEG-Br Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: A typical two-step synthesis workflow for a PROTAC using a homobifunctional this compound linker.

ADC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps Antibody Antibody with Engineered Cysteine Step1_Alkylation Step 1: Cysteine Alkylation Antibody->Step1_Alkylation Azide_PEG_Br Azide-PEG-Br Linker Azide_PEG_Br->Step1_Alkylation Drug_Alkyne Alkyne-Modified Cytotoxic Drug Step2_Click Step 2: SPAAC 'Click' Reaction Drug_Alkyne->Step2_Click Azide_Antibody Azide-Modified Antibody Step1_Alkylation->Azide_Antibody Azide_Antibody->Step2_Click ADC Final Antibody-Drug Conjugate (ADC) Step2_Click->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional Azide-PEG-Br linker.

Side Reactions and Limitations

This compound:

  • Lack of Absolute Specificity: While cysteine's thiol group is the most nucleophilic amino acid side chain at neutral pH, other nucleophilic residues like histidine, lysine, and the N-terminus can also react with alkyl halides, especially at higher pH or with prolonged reaction times. This can lead to a heterogeneous product mixture.

  • Potential for Crosslinking: As a homobifunctional linker, this compound can potentially crosslink different protein molecules if the reaction conditions are not carefully controlled.

Azide-PEG-Br:

  • Requirement for Bioorthogonal Handle: The primary limitation of the azide functionality is the need for a corresponding alkyne on the binding partner. This often requires prior modification of the biomolecule, adding an extra step to the overall workflow.

  • Copper Cytotoxicity (CuAAC): The copper(I) catalyst required for CuAAC can be toxic to living cells, limiting its application for in vivo studies. However, various ligands have been developed to mitigate this toxicity.

  • Slower Kinetics (SPAAC): While biocompatible, SPAAC reactions are generally slower than CuAAC, which might be a limitation when working with low concentrations of reactants or when rapid conjugation is required.

Conclusion and Recommendations

The choice between this compound and Azide-PEG-Br hinges on the specific requirements of the bioconjugation application.

Choose this compound when:

  • Targeting endogenous cysteine residues is the desired strategy.

  • A one-step conjugation to a native protein is preferred.

  • The application is less sensitive to potential micro-heterogeneity of the final product.

  • Synthesizing molecules like PROTACs where a flexible, homobifunctional linker is suitable.

Choose Azide-PEG-Br when:

  • High specificity and a bioorthogonal reaction are paramount.

  • A homogenous, well-defined conjugate is required.

  • The biomolecule of interest can be, or has been, modified with an alkyne handle.

  • The application involves complex biological systems where minimizing side reactions is critical. For in vivo applications, the SPAAC pathway is highly recommended.

Ultimately, both this compound and Azide-PEG-Br are powerful tools in the bioconjugation toolbox. A thorough understanding of their respective chemistries, performance characteristics, and limitations will enable researchers to design and execute their experiments with greater precision and success.

Br-PEG7-Br vs. Alkyl Chain Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein binder and the E3 ligase ligand. The choice between a polyethylene glycol (PEG)-based linker, such as Br-PEG7-Br, and a traditional alkyl chain linker can significantly impact a PROTAC's physicochemical properties, cellular permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

Executive Summary

Polyethylene glycol (PEG) linkers, particularly those of intermediate length like PEG7, offer distinct advantages over simple alkyl chain linkers in PROTAC development. The primary benefits of a this compound linker include enhanced aqueous solubility and improved pharmacokinetic properties, which can translate to better oral absorption and overall in vivo performance.[1] While alkyl linkers are synthetically straightforward and can offer a high degree of flexibility, their inherent hydrophobicity often leads to poor solubility, a significant hurdle in drug development.[2][3] The ether oxygens within the PEG backbone of this compound act as hydrogen bond acceptors, improving interactions with aqueous environments and increasing the PROTAC's solubility.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing PROTACs with PEG and alkyl linkers. While direct head-to-head data for this compound versus a structurally identical alkyl linker is not always available in published literature, the data presented below is representative of the general performance differences observed between these two classes of linkers for a given target, such as BRD4.

Table 1: Physicochemical Properties of PROTACs with PEG vs. Alkyl Linkers

Linker TypeMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)Aqueous Solubility (µg/mL)
Alkyl Chain ~785~5.8~150< 10
PEG7 ~920~3.5~200> 50

Data is illustrative and compiled from trends observed in various studies.

Table 2: In Vitro Performance of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers

Linker TypeCell Permeability (Papp, 10⁻⁶ cm/s)Target Degradation (DC50, nM)Maximum Degradation (Dmax, %)
Alkyl Chain 0.5 - 1.550 - 100~85
PEG7 1.0 - 3.010 - 30> 95

Data is illustrative and compiled from trends observed in various studies.

Mandatory Visualization

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis Synth_Alkyl Synthesize Alkyl-Linker PROTAC Solubility Aqueous Solubility Assay Synth_Alkyl->Solubility Permeability PAMPA Permeability Assay Synth_Alkyl->Permeability Degradation Western Blot for Degradation (DC50 & Dmax) Synth_Alkyl->Degradation Synth_PEG Synthesize this compound PROTAC Synth_PEG->Solubility Synth_PEG->Permeability Synth_PEG->Degradation Compare_Data Compare Physicochemical & Biological Data Solubility->Compare_Data Permeability->Compare_Data Degradation->Compare_Data

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Aqueous Solubility Assay

Objective: To determine the kinetic solubility of PROTACs in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the solubilized PROTAC in the supernatant using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Methodology:

  • Prepare a donor plate (e.g., Millipore MultiScreenIP) by coating the filter with a 1% solution of lecithin in dodecane.

  • Add the PROTAC solution (e.g., 100 µM in PBS) to the donor wells.

  • Fill the acceptor plate wells with PBS containing a small percentage of a solubility enhancer (e.g., 5% DMSO).

  • Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The selection of a linker is a critical decision in the design of a PROTAC. While alkyl chain linkers offer simplicity in synthesis, they often result in PROTACs with poor aqueous solubility, which can limit their therapeutic potential. This compound and similar PEG-based linkers provide a significant advantage by enhancing solubility and improving the overall drug-like properties of the molecule. The increased hydrophilicity imparted by the PEG chain can lead to improved cell permeability and, consequently, more potent protein degradation. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, enabling the rational design of highly effective PROTAC degraders.

References

Navigating the Cellular Maze: A Guide to Permeability Assays for Molecules Containing Br-PEG7-Br

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a molecule's ability to traverse the cellular membrane is a critical step in the development of effective therapeutics. This guide provides a comparative overview of key cellular permeability assays, with a focus on considerations for molecules incorporating the Br-PEG7-Br linker, a common component in Proteolysis Targeting Chimeras (PROTACs).

The this compound moiety, a flexible polyethylene glycol (PEG) linker capped with bromine atoms, is frequently used to connect a target-binding ligand and an E3 ligase ligand in PROTAC molecules.[1][2] The overall cellular permeability of such a construct is a complex interplay of the physicochemical properties of the entire molecule, not just the linker itself. PEGylation, the process of attaching PEG chains, is known to influence a molecule's solubility, size, and interaction with cell membranes, thereby affecting its permeability.[3][4][5]

This guide delves into the most common in vitro methods used to assess cellular permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. We will explore their principles, experimental protocols, and the specific insights each can offer for molecules containing the this compound linker.

Comparison of Cellular Permeability Assays

Choosing the right permeability assay depends on the specific questions being asked, from early-stage screening for passive diffusion to more complex studies of active transport and efflux. The following table summarizes the key characteristics of the three most widely used assays.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability AssayMDCK (Madin-Darby Canine Kidney) Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.Measures transport across a monolayer of differentiated human colon adenocarcinoma cells, which mimic the intestinal epithelium.Measures transport across a monolayer of canine kidney epithelial cells.
Transport Mechanisms Assessed Passive diffusion only.Passive diffusion, active transport, and efflux.Primarily used to study passive diffusion and P-gp mediated efflux.
Throughput HighMedium to HighMedium to High
Cost LowHighMedium
Experimental Time Short (hours)Long (cells require ~21 days to differentiate)Shorter than Caco-2 (cells form a monolayer in 3-5 days)
Biological Relevance Low (non-cellular)High (mimics human intestinal absorption and expresses various transporters).Good for predicting blood-brain barrier permeability and identifying P-gp substrates.
Key Output Apparent Permeability (Pe) or (Papp)Apparent Permeability (Papp), Efflux Ratio (ER).Apparent Permeability (Papp), Efflux Ratio (ER).

In-Depth Look at Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that provides a rapid assessment of a compound's passive permeability. It is particularly useful in the early stages of drug discovery for ranking compounds based on their ability to cross a lipid barrier.

Experimental Protocol:

A filter plate's membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the plate is placed on an acceptor plate containing buffer. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS, to calculate the apparent permeability (Papp).

Considerations for this compound Molecules:

For a large molecule like a PROTAC containing a this compound linker, PAMPA can offer a baseline understanding of its lipophilicity and potential for passive diffusion. The PEG component is likely to increase the hydrophilicity of the molecule, which may result in lower passive permeability.

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_membrane Coat filter plate with artificial lipid membrane prep_donor Add test compound to donor wells prep_membrane->prep_donor prep_acceptor Add buffer to acceptor wells prep_donor->prep_acceptor incubate Incubate donor plate on acceptor plate prep_acceptor->incubate measure_conc Measure compound concentration in donor and acceptor wells incubate->measure_conc calculate_papp Calculate Apparent Permeability (Papp) measure_conc->calculate_papp

PAMPA Experimental Workflow
Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that exhibit tight junctions and express a variety of transporters and efflux pumps found in the human intestine.

Experimental Protocol:

Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). The test compound is then added to either the apical (A) or basolateral (B) side of the monolayer. To measure absorption, the compound is added to the apical side, and its appearance on the basolateral side is monitored over time (A to B transport). To assess efflux, the compound is added to the basolateral side, and its transport to the apical side is measured (B to A transport). Compound concentrations are quantified by LC-MS/MS to determine the Papp and the efflux ratio (Papp(B-A) / Papp(A-B)).

Considerations for this compound Molecules:

The Caco-2 assay is highly relevant for PROTACs containing a this compound linker, as these are often large molecules that may be subject to active transport or efflux. An efflux ratio greater than 2 suggests that the molecule is actively transported out of the cell, which could limit its oral bioavailability. The hydrophilic PEG linker might also favor paracellular transport if the tight junctions of the Caco-2 monolayer are permeable to molecules of its size.

Caco2_Workflow cluster_culture Cell Culture (18-22 Days) cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Allow cells to differentiate into a monolayer seed_cells->differentiate verify_monolayer Verify monolayer integrity (TEER) differentiate->verify_monolayer add_compound_A Add compound to Apical side (A -> B) verify_monolayer->add_compound_A add_compound_B Add compound to Basolateral side (B -> A) verify_monolayer->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_collection Collect samples from both chambers incubate->sample_collection quantify Quantify compound by LC-MS/MS sample_collection->quantify calculate_papp_er Calculate Papp and Efflux Ratio quantify->calculate_papp_er

Caco-2 Permeability Assay Workflow
MDCK Cell Permeability Assay

The MDCK cell line is another popular model for permeability screening. These cells form a polarized monolayer with tight junctions more quickly than Caco-2 cells. A key advantage of the MDCK model is the availability of a cell line (MDCK-MDR1) that overexpresses the P-glycoprotein (P-gp) efflux pump, making it an excellent tool for specifically identifying P-gp substrates.

Experimental Protocol:

MDCK or MDCK-MDR1 cells are seeded on a semi-permeable membrane and form a confluent monolayer within 3-5 days. Monolayer integrity is confirmed by TEER measurements. Similar to the Caco-2 assay, the test compound is added to either the apical or basolateral chamber to measure bidirectional transport. The apparent permeability and efflux ratio are calculated after quantifying the compound concentration in the collected samples via LC-MS/MS.

Considerations for this compound Molecules:

For PROTACs, which are often large and complex, understanding their interaction with efflux pumps like P-gp is crucial for predicting their in vivo disposition, including blood-brain barrier penetration. Comparing the permeability of a this compound containing molecule in wild-type MDCK cells versus MDCK-MDR1 cells can definitively determine if it is a P-gp substrate.

MDCK_Signaling_Pathway cluster_culture Cell Culture (3-5 Days) cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed MDCK/MDCK-MDR1 cells on Transwell inserts form_monolayer Allow cells to form a confluent monolayer seed_cells->form_monolayer verify_monolayer Verify monolayer integrity (TEER) form_monolayer->verify_monolayer add_compound_A Add compound to Apical side (A -> B) verify_monolayer->add_compound_A add_compound_B Add compound to Basolateral side (B -> A) verify_monolayer->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_collection Collect samples from both chambers incubate->sample_collection quantify Quantify compound by LC-MS/MS sample_collection->quantify calculate_papp_er Calculate Papp and Efflux Ratio quantify->calculate_papp_er

MDCK Permeability Assay Workflow

Logical Relationship of Permeability Assays in Drug Discovery

The selection of a permeability assay typically follows a tiered approach during the drug discovery process.

Assay_Logic cluster_screening Early Screening cluster_mechanistic Mechanistic Studies cluster_decision Decision Making PAMPA PAMPA (Passive Permeability Ranking) Caco2 Caco-2 (Intestinal Absorption & Efflux) PAMPA->Caco2 Promising Passive Permeability MDCK MDCK/MDCK-MDR1 (BBB Permeability & P-gp Substrate ID) Caco2->MDCK High Efflux Observed Lead_Optimization Lead Optimization Caco2->Lead_Optimization Good Absorption Low Efflux MDCK->Lead_Optimization Not a P-gp Substrate

Tiered Approach to Permeability Assessment

Conclusion

For molecules containing the this compound linker, such as PROTACs, a comprehensive understanding of cellular permeability is paramount. While PAMPA can provide initial, high-throughput screening of passive diffusion, the more biologically relevant Caco-2 and MDCK assays are essential for elucidating the roles of active transport and efflux. The Caco-2 assay is invaluable for predicting oral absorption, while the MDCK assay, particularly with the P-gp overexpressing cell line, is critical for assessing blood-brain barrier penetration and identifying P-gp substrates. By employing a strategic combination of these assays, researchers can gain a detailed picture of a molecule's permeability profile, enabling informed decisions in the optimization of novel therapeutics.

References

The "Goldilocks" Dilemma: Optimizing PEG Linker Length in PROTACs for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of Polyethylene Glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs) reveals that linker design is not a one-size-fits-all solution but a critical determinant of degradation efficacy. The optimal linker length, often falling within a specific range for a given target and E3 ligase pair, is crucial for inducing a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.

The strategic design of PROTACs, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, hinges on the tripartite nature of these molecules: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which significantly influence a PROTAC's solubility, cell permeability, and overall performance.[2][3][4]

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[5] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This underscores the "Goldilocks" principle of PROTAC linker design, where an optimal length is key to achieving maximal efficacy.

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHL12~25Good
ERα VHL16~10Superior
ERα VHL19> 50Moderate
ERα VHL21> 50Low
Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHL< 12No degradationN/A
TBK1 VHL21396
TBK1 VHL2929276
Target ProteinE3 LigaseLinker Length (atoms)DegradationReference
p38α CRBN< 15Poor
p38α CRBN15-17Optimal
p38α CRBN20Efficient

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 4. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 5. Data Analysis (Quantify band intensities) Western_Blot->Data_Analysis DC50_Dmax 6. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: A typical workflow for the evaluation of PROTACs.

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and reproducible experimental methods. Below are detailed protocols for the key experiments cited.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Visualize the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Cell Viability (MTS) Assay

This assay determines the cytotoxic effect of PROTAC-mediated protein degradation in cancer cells that depend on the target protein for survival.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. PROTAC Treatment:

  • Treat the cells with a serial dilution of PROTAC compounds for a specified period (e.g., 48 or 72 hours).

3. MTS Reagent Addition:

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time.

4. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the relative cell viability compared to the vehicle-treated control and determine the IC50 value for each PROTAC.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data clearly demonstrates that there is an optimal linker length for a given PROTAC system, and deviating from this optimum, either by shortening or lengthening the linker, can significantly diminish degradation efficacy. This highlights the necessity of systematically synthesizing and evaluating a range of linker lengths for each new target protein and E3 ligase combination to identify the most potent and effective PROTAC candidate for therapeutic development. The continued exploration of linker chemistry and structure-activity relationships will further refine the rational design of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of Br-PEG7-Br: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Watertown, MA – Researchers and drug development professionals utilizing Br-PEG7-Br can ensure laboratory safety and proper environmental stewardship by adhering to the following disposal procedures. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste, in line with general laboratory safety protocols and hazardous waste management principles.

This compound, a bifunctional PEG linker, is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008. However, its chemical properties as a halogenated organic compound and the fact that its toxicological properties have not been thoroughly investigated necessitate careful handling and disposal.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.

Equipment/ProcedureRecommendation
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat should be worn at all times.
Ventilation Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In Case of Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
In Case of Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1]
In Case of Eye Contact Flush eyes with water for at least 15 minutes as a precaution.
In Case of a Spill Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a designated chemical waste container. Do not flush to the sewer.[1]

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. As this compound is a brominated organic compound, it must be treated as halogenated organic waste .

The following diagram illustrates the proper workflow for segregating and disposing of different types of this compound waste.

G cluster_generation Waste Generation Point cluster_containers Waste Collection & Segregation cluster_disposal Final Disposal A Unused/Expired this compound (Pure) E Halogenated Organic Solids Waste Container A->E  As Solid Waste B Solutions in Organic Solvents (e.g., DCM, DMF) F Halogenated Organic Liquids Waste Container B->F  As Liquid Waste C Aqueous Solutions (e.g., buffers) G Aqueous Waste Container (with Halogenated Organics) C->G  As Aqueous Waste D Contaminated Solid Waste (e.g., gloves, pipette tips, vials) H Contaminated Solid Waste Bag/Bin (for Halogenated Materials) D->H  Segregate as Contaminated I Licensed Chemical Waste Disposal Contractor E->I F->I G->I H->I

This compound Waste Disposal Workflow

Detailed Disposal Protocols

Based on the type of waste generated, follow the specific protocols outlined below.

Protocol 1: Unused/Expired Pure this compound
  • Container Selection : Place the original container with the unused or expired this compound into a larger, sealable, and chemically compatible container.

  • Labeling : Clearly label the outer container as "Halogenated Organic Solid Waste" and list "this compound" as the content.

  • Storage : Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizers.

  • Disposal : Arrange for pickup by a licensed chemical waste disposal contractor.

Protocol 2: this compound in Organic Solvents
  • Waste Stream Identification : This waste stream is classified as halogenated organic liquid waste . Do not mix with non-halogenated solvent waste.[1][2][3]

  • Container Selection : Use a designated, properly vented, and chemically resistant container for halogenated organic liquids. These containers should have a secure, tight-fitting lid.

  • Collection : Pour the waste solution into the designated container in a chemical fume hood. Keep the container closed when not in use.

  • Labeling : Label the container with "Halogenated Organic Liquid Waste" and maintain a log of the contents, including "this compound" and the solvent(s) used, with their approximate percentages.

  • Storage and Disposal : Store in the satellite accumulation area and arrange for pickup by a licensed chemical waste disposal contractor.

Protocol 3: Aqueous Solutions Containing this compound
  • Waste Stream Identification : While polyethylene glycol itself is biodegradable, it should not be disposed of down the drain, as it can impact wastewater treatment processes. This waste should be collected as aqueous chemical waste.

  • Container Selection : Use a designated container for aqueous waste containing halogenated organic compounds.

  • Collection : Collect all aqueous waste containing this compound in this container. Do not mix with other waste streams like organic solvents or heavy metals.

  • Labeling : Label the container as "Aqueous Waste with Halogenated Organics" and list all chemical components, including "this compound".

  • Storage and Disposal : Store in the satellite accumulation area and arrange for disposal through a licensed contractor.

Protocol 4: Contaminated Solid Waste
  • Waste Stream Identification : This includes items such as gloves, pipette tips, weighing boats, and vials that have come into direct contact with this compound.

  • Container Selection : Use a designated, sealable plastic bag or a labeled container for solid chemical waste.

  • Collection : Place all contaminated solid waste directly into this container.

  • Labeling : Clearly label the bag or container as "Solid Waste Contaminated with this compound".

  • Storage and Disposal : Once the container is full, seal it and arrange for pickup by a licensed chemical waste disposal contractor.

Summary of Waste Handling Procedures

Waste TypeContainer TypeWaste ClassificationKey Disposal Guideline
Unused/Expired Pure Compound Labeled, sealed containerHalogenated Organic SolidDo not mix with other chemicals.
Solutions in Organic Solvents Vented, chemical-resistant solvent canHalogenated Organic LiquidSegregate from non-halogenated solvents.
Aqueous Solutions Labeled, sealed carboyAqueous Waste with Halogenated OrganicsDo not dispose of down the drain.
Contaminated Labware (gloves, tips, etc.) Sealed bag or labeled solid waste binContaminated Solid WasteCollect separately from regular trash.

By following these procedures, laboratory personnel can manage this compound waste safely and in an environmentally responsible manner, ensuring a safe working environment and compliance with waste disposal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.